Magnesium 3-hydroxybutanoate
Description
Contextualization within Ketone Body Metabolism and Magnesium Homeostasis
Ketone body metabolism is a crucial energy pathway, particularly during periods of low glucose availability, such as fasting or prolonged exercise. nih.gov The liver synthesizes ketone bodies—primarily acetoacetate (B1235776), acetone, and D-β-hydroxybutyrate (the biologically active enantiomer of 3-hydroxybutanoate)—from fatty acids. nih.govnih.gov These molecules are then transported via the bloodstream to peripheral tissues, including the brain and muscles, where they are converted back to acetyl-CoA to produce ATP, the cell's energy currency. nih.gov Beyond its role as an energy substrate, 3-hydroxybutyrate (B1226725) also functions as a signaling molecule, influencing processes like inflammation and oxidative stress through interactions with specific receptors and enzymes. nih.gov
Magnesium homeostasis is vital for human health, as magnesium is the second most abundant intracellular cation and a critical cofactor in over 600 enzymatic reactions. physiology.orgnih.gov It is indispensable for fundamental processes such as energy metabolism, protein and nucleic acid synthesis, muscle and nerve function, and maintaining the structural stability of cellular components. physiology.orgresearchgate.net The body's magnesium balance is tightly regulated through a dynamic interplay between intestinal absorption and renal excretion. revistanefrologia.com Disruptions in magnesium levels can lead to a variety of metabolic abnormalities. revistanefrologia.com Magnesium 3-hydroxybutanoate, therefore, represents a compound that can influence both the energy-providing and signaling pathways of ketone bodies and the vast enzymatic and structural functions governed by magnesium.
Historical Trajectories in 3-Hydroxybutanoate and Magnesium Research
The study of 3-hydroxybutyrate is intrinsically linked to the discovery of ketosis. Initially viewed primarily as a marker and sometimes a pathogenic factor in diabetic ketoacidosis, its role was later redefined. nih.gov Research in the 20th century clarified its function as a vital alternative fuel for the brain and other tissues during fasting. nih.gov In the field of organic chemistry, optically active 3-hydroxybutanoic acid became recognized as a valuable chiral building block for synthesizing complex natural products and antibiotics. orgsyn.orgnih.gov It is also the monomeric precursor for the biodegradable polymer poly(3-hydroxybutyrate), a naturally occurring polyester (B1180765) produced by various bacteria. wikipedia.org
Table 1: Key Historical Milestones in Magnesium and 3-Hydroxybutanoate Research
| Year | Milestone | Field of Research | Reference |
|---|---|---|---|
| 1754 | Joseph Black recognizes magnesium as an element. | Magnesium | researchgate.net |
| 1808 | Sir Humphry Davy isolates magnesium metal. | Magnesium | researchgate.netancient-minerals.com |
| Early 1930s | Magnesium is recognized as an essential nutrient. | Magnesium | cambridge.org |
| Mid-20th Century | 3-hydroxybutyrate is established as a key alternative energy substrate for the brain during fasting. | 3-Hydroxybutanoate | nih.gov |
| Late 20th Century | (R)-3-hydroxybutanoate is utilized as a chiral building block in organic synthesis. | 3-Hydroxybutanoate | orgsyn.orgnih.gov |
| Late 20th Century | The role of 3-hydroxybutyrate as a signaling molecule, beyond its metabolic function, begins to be explored. | 3-Hydroxybutanoate | nih.gov |
Rationale for Dedicated Investigation of this compound as a Distinct Entity
The primary rationale for investigating this compound as a unique compound lies in its potential to function as a "dual ligand," where both the cation (magnesium) and the anion (3-hydroxybutanoate) are biologically active. biotechbooster.nl Unlike other magnesium salts where the anion (e.g., citrate (B86180), oxide) primarily acts as a carrier, 3-hydroxybutanoate is itself an energy-providing molecule and a signaling agent. biotechbooster.nl
This dual-action nature forms the basis for several research hypotheses:
Enhanced Bioavailability: It is proposed that the 3-hydroxybutanoate component may improve the absorption and bioavailability of magnesium compared to other supplemental forms. biotechbooster.nl Preliminary studies suggest it has higher bioavailability than magnesium citrate and glycerophosphate. biotechbooster.nl
Synergistic Metabolic Effects: The compound delivers both a key mineral for energy-producing enzymes and a direct fuel source. This combination could be particularly relevant in metabolic states where both magnesium and energy substrates are in high demand.
Targeted Delivery: As a ketone body, 3-hydroxybutanoate is readily taken up by tissues like the brain and muscles. nih.gov This raises the possibility that the compound could facilitate the delivery of magnesium to these specific tissues.
The investigation, therefore, is not merely about providing magnesium but about leveraging the unique properties of the 3-hydroxybutanoate anion to create a more effective or targeted molecule.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₄MgO₆ | chembk.comnih.gov |
| Molar Mass | 230.498 g/mol | chembk.com |
| Appearance | White crystalline powder | nbinno.com |
| Solubility | Soluble in water and alcohol | nbinno.com |
| Synonyms | Magnesium beta-hydroxybutyrate, 3-Hydroxybutanoic acid magnesium salt | chembk.comsphericalinsights.com |
Current Research Landscape and Key Objectives for this compound
The current research landscape for this compound is driven by its growing use in the nutraceutical and dietary supplement markets, particularly for ketogenic diets, sports nutrition, and general wellness. sphericalinsights.comsphericalinsights.com The global market for this compound is expanding, reflecting increased consumer awareness of health and fitness. sphericalinsights.commarketresearchintellect.com
Key research objectives are focused on both the production and application of the compound:
Optimization of Synthesis: Research is ongoing to develop efficient and cost-effective synthesis methods. This includes both chemical routes, such as the reaction of (R)-3-hydroxybutyric acid with magnesium hydroxide (B78521), and biotechnological approaches using engineered microorganisms like E. coli to produce the precursor. biotechbooster.nlgoogle.com
Clinical and Preclinical Studies: A major objective is to scientifically validate the proposed benefits. This involves studies to confirm its superior bioavailability and to investigate its effects on physical and cognitive performance. biotechbooster.nlnih.gov
Exploration of New Applications: Researchers are exploring its potential in various applications, including its role in neuroprotection and the management of metabolic disorders. sphericalinsights.com The compound's ability to provide an alternative energy source and modulate cellular signaling is central to this exploration. nih.gov
A 2024 project, for example, aims to scale up the synthesis of Magnesium (R)-3-hydroxybutyrate, initiate a novel food application, and conduct market studies to explore its potential, building on preliminary data showing high bioavailability. biotechbooster.nl
Table 3: Key Research Objectives for this compound
| Research Area | Key Objectives | Potential Applications | Reference |
|---|---|---|---|
| Chemical Synthesis & Biotechnology | Optimize and scale up cost-effective production via fermentative and chemical routes. | Dietary Supplements, Pharmaceuticals | biotechbooster.nlgoogle.com |
| Nutraceuticals & Sports Nutrition | Investigate effects on ketosis, energy metabolism, and physical performance. | Ketogenic Diet Support, Athletic Supplements | sphericalinsights.com |
| Bioavailability & Pharmacokinetics | Quantify the absorption and metabolic fate compared to other magnesium salts and ketone supplements. | Improved Magnesium Supplementation | biotechbooster.nl |
| Medical & Therapeutic Research | Explore potential for neuroprotection and use in metabolic disease management. | Medical Foods, Therapeutic Agents | sphericalinsights.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14MgO6 |
|---|---|
Molecular Weight |
230.50 g/mol |
IUPAC Name |
magnesium;3-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
ZIMQIJFHENOQDO-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization Methodologies for Magnesium 3 Hydroxybutanoate
Chemical Synthesis Approaches for Magnesium 3-hydroxybutanoate Production
The chemical synthesis of this compound can be broadly categorized into direct salt formation from the corresponding acid and more complex multi-step strategies that begin with ester precursors. These approaches offer different advantages concerning scalability, purity, and control over the final product's stereochemistry.
Direct Salt Formation Techniques
The most straightforward chemical route to this compound is through the direct neutralization of 3-hydroxybutyric acid with a magnesium base. This method is fundamentally an acid-base reaction.
The typical procedure involves reacting 3-hydroxybutyric acid with magnesium hydroxide (B78521) (Mg(OH)₂) in an aqueous or alcoholic medium. chembk.comgoogle.com The reaction's stoichiometry is a critical parameter to control for ensuring a high-purity product and avoiding residual unreacted magnesium hydroxide, which can complicate purification. A specific molar ratio of 3-hydroxybutyric acid to magnesium hydroxide, cited as 2–2.1:1.5, is recommended to achieve quantitative conversion. google.com In a documented example, reacting 3-hydroxybutyric acid with 125 g of magnesium hydroxide in isopropanol (B130326) at 55°C for 12 hours resulted in a 97.2% yield of this compound. google.com
Table 1: Example of Direct Salt Formation
| Reactants | Solvent | Conditions | Yield |
|---|
Multi-step Organic Synthesis Strategies
A prevalent two-step process begins with the alkaline hydrolysis of an ester, such as ethyl 3-hydroxybutyrate (B1226725) or methyl 3-hydroxybutyrate. google.comgoogle.com This hydrolysis is catalyzed by a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to yield a salt of 3-hydroxybutyric acid. The reaction mixture is then acidified to produce free 3-hydroxybutyric acid, which is subsequently neutralized with magnesium hydroxide to form the final magnesium salt. google.com Another advanced strategy involves the asymmetric hydrogenation of 3-oxobutanoic acid esters, which produces a chiral 3-hydroxybutanoate ester that can then be processed through hydrolysis and salt formation. google.comorgsyn.org
Stereospecific Synthesis of (R)- and (S)-3-hydroxybutanoate Magnesium Salts
Producing enantiomerically pure forms of this compound is crucial for many of its applications. The synthesis of the specific (R)- or (S)-enantiomers requires stereocontrolled reaction steps.
The synthesis of (R)-Magnesium 3-hydroxybutanoate often starts from an ester of (R)-3-hydroxybutyric acid. google.com A key method for obtaining such chiral esters is the asymmetric hydrogenation of 3-oxobutanoic acid esters using chiral ruthenium-BINAP catalysts, which can yield either the (R)- or (S)-ester with high enantiomeric purity. orgsyn.orgorgsyn.org
Once the chiral ester is obtained, it undergoes hydrolysis. This step is critical and must be conducted under carefully controlled conditions to prevent racemization. Low temperatures, typically between 0°C and 10°C, are employed during the alkaline hydrolysis to preserve the enantiomeric excess (ee) of the product. google.com Following hydrolysis, the resulting (R)-3-hydroxybutyric acid is carefully reacted with magnesium hydroxide. google.com A described synthesis of (R)-Magnesium 3-hydroxybutanoate involved the low-temperature hydrolysis of (R)-ethyl 3-hydroxybutanoate, followed by purification with an ion-exchange resin, and then reaction with magnesium hydroxide, yielding a final product with an enantiomeric excess value of 91.6%. google.com
Biocatalytic and Fermentative Routes for 3-hydroxybutanoate Precursors and Magnesium Salt Formation
Biotechnological methods offer an alternative to traditional chemical synthesis, often providing high stereoselectivity and utilizing renewable feedstocks. These routes can produce 3-hydroxybutyrate precursors or the polyhydroxyalkanoate (PHA) polymer, poly-(R)-3-hydroxybutyrate (PHB).
Engineered microorganisms, such as Escherichia coli and Cupriavidus necator, can be used to convert various carbon sources directly into (R)-3-hydroxybutyrate. nih.gov The produced acid is then recovered from the fermentation broth and precipitated as a magnesium salt. Fermentation to produce the biopolymer PHB is a well-established industrial process. orgsyn.org This polymer can be harvested from the microorganisms and then chemically depolymerized, for instance, through acid-catalyzed alcoholysis, to yield (R)-3-hydroxybutanoate esters. orgsyn.org These esters then serve as chiral precursors for the synthesis of (R)-Magnesium 3-hydroxybutanoate.
Genetically engineered acetogenic bacteria, including Clostridium autoethanogenum and Clostridium ljungdahlii, have been developed to produce 3-hydroxybutyrate from gaseous substrates like synthesis gas (syngas), which is a mixture of carbon monoxide, carbon dioxide, and hydrogen. google.comacs.org These pathways rely on the expression of key enzymes such as thiolase, 3-hydroxybutyryl-CoA dehydrogenase, and CoA-transferase. acs.org Furthermore, whole-cell biocatalysts are employed for the asymmetric reduction of keto-esters to their corresponding chiral hydroxy-esters, which are valuable intermediates. epa.govacs.org
Table 2: Biocatalytic and Fermentative Approaches
| Method | Organism/Enzyme | Precursor/Product | Key Features |
|---|---|---|---|
| Fermentation | Engineered E. coli, C. necator | (R)-3-hydroxybutyrate | Direct production from carbon sources. nih.gov |
| Polymer Depolymerization | Alcaligenes eutrophus (produces PHB) | (R)-ethyl 3-hydroxybutanoate | Starts from biologically produced polymer. orgsyn.orgorgsyn.org |
| Gas Fermentation | Engineered Clostridium species | 3-hydroxybutyrate | Utilizes gaseous substrates like syngas. google.comacs.org |
Optimization of Reaction Conditions for Yield, Purity, and Scalability
To ensure the viability of any synthetic route, reaction conditions must be optimized to maximize yield and purity while allowing for large-scale production.
Temperature: Temperature control is paramount, especially in stereospecific syntheses. To prevent racemization during the hydrolysis of chiral esters, temperatures are kept low (0-10°C), which helps maintain a high enantiomeric excess (>90% ee). google.com Conversely, the neutralization step with magnesium hydroxide has been effectively carried out at higher temperatures, such as 55°C. google.com
Stoichiometry: Precise control over the molar ratios of reactants is essential for achieving high conversion rates and product purity. For the direct salt formation, a molar ratio of 2-2.1 parts 3-hydroxybutyric acid to 1.5 parts magnesium hydroxide is cited as optimal. google.com In the hydrolysis step of esters, a molar ratio of ester to base catalyst of 1:2.5–4.5 is used. google.com
Purification and Yield: High purity is often achieved through post-reaction treatments. The use of activated carbon helps to remove impurities, and a final crystallization step, typically from ethanol, is used to isolate the pure magnesium salt. google.com Following these optimized procedures, yields as high as 97.2% have been reported for the synthesis of this compound. google.com
Scalability: For industrial-scale production, the efficiency of the synthetic route is a key consideration. The asymmetric hydrogenation of keto-esters using BINAP-ruthenium catalysts is noted as a practical and scalable method due to its high catalyst efficiency (substrate to catalyst molar ratio >1000) and straightforward product isolation via distillation. orgsyn.org
Precursor Chemistry and Raw Material Characterization for Synthesis
The quality and nature of the starting materials are fundamental to the success of the synthesis of this compound.
The primary chemical precursors for the synthesis include 3-hydroxybutyric acid itself, or more commonly, its esterified forms like methyl 3-hydroxybutyrate and ethyl 3-hydroxybutyrate. google.com For syntheses involving the creation of the chiral center, the starting material is often a β-ketoester, such as ethyl acetoacetate (B1235776). mdpi.com The principal raw material for the salt formation step is a magnesium source, most commonly magnesium hydroxide. chembk.comgoogle.com
In biocatalytic routes, the precursors are simple carbon sources such as glucose or sucrose, which microorganisms convert into the desired 3-hydroxybutyrate molecule. mdpi.com More advanced systems can utilize CO₂ or syngas as the carbon feedstock. nih.govgoogle.com
The characterization of these raw materials and the final product is critical. Purity and, in the case of stereospecific synthesis, the enantiomeric excess are key quality attributes. These are typically verified using analytical techniques like chromatography. The quality of the magnesium source is also important to ensure it does not introduce unwanted impurities into the final product.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-hydroxybutyric acid |
| (R)-3-hydroxybutyric acid |
| Magnesium hydroxide |
| Ethyl 3-hydroxybutanoate |
| (R)-ethyl 3-hydroxybutanoate |
| (S)-ethyl 3-hydroxybutanoate |
| Methyl 3-hydroxybutyrate |
| Sodium hydroxide |
| Potassium hydroxide |
| 3-oxobutanoic acid ester |
| Ethyl acetoacetate |
| Ruthenium-BINAP catalyst |
| Poly-(R)-3-hydroxybutyrate (PHB) |
| Isopropanol |
| Ethanol |
| Sodium borohydride |
| Thiolase |
| 3-hydroxybutyryl-CoA dehydrogenase |
| CoA-transferase |
| Carbon monoxide |
| Carbon dioxide |
| Hydrogen |
| Glucose |
| Sucrose |
Derivatization Strategies for Analytical and Experimental Purposes (e.g., Isotopic Labeling)
The analysis and quantification of 3-hydroxybutanoate, the conjugate base of 3-hydroxybutyric acid, in various biological and environmental matrices often require derivatization to enhance its volatility and improve its chromatographic and mass spectrometric properties. This is particularly crucial for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a common method for the precise detection of this compound.
Derivatization chemically modifies the 3-hydroxybutanoate molecule, typically by targeting its hydroxyl and carboxyl functional groups. The most prevalent strategy is silylation, which involves replacing the active hydrogen atoms in these groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, making it more suitable for GC analysis.
Several silylating agents are employed for the derivatization of 3-hydroxybutanoate. These include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is a powerful silylating reagent. The derivatization reaction typically involves mixing the sample extract with BSTFA and TMCS, followed by heating to ensure complete reaction. researchgate.netoup.comnih.gov For instance, a method for quantifying beta-hydroxybutyric acid (BHB) in blood and vitreous humor involves reconstituting a dried extract in ethyl acetate (B1210297) and then adding BSTFA with 1% TMCS, followed by incubation at room temperature for 30 minutes. researchgate.net
N-tert-butyl-dimethylsilyl-N-methyltrifluoracetamide (MTBSTFA) : This reagent creates tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. Specific derivatization of 3-hydroxybutanoate monomer units with MTBSTFA has been shown to improve both chromatographic separation and mass spectrometric detection. nih.govresearchgate.net This technique is sensitive enough to detect poly-beta-hydroxybutyrate (PHB) in soil and sludge samples down to picogram levels per gram of dry matter. nih.govresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : Another silylating agent used in the analysis of 3-hydroxybutanoate and other metabolites. nih.gov
The choice of derivatization agent and reaction conditions can significantly impact the sensitivity and reliability of the analysis. The following table summarizes common derivatization agents and their applications in 3-hydroxybutanoate analysis.
Table 1: Derivatization Agents for 3-Hydroxybutanoate Analysis
| Derivatization Agent | Abbreviation | Typical Application | Key Findings | Reference(s) |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane | BSTFA + 1% TMCS | Quantification of BHB in blood, urine, and vitreous humor by GC-MS. | Creates TMS derivatives; validated method showed linearity from 50 to 500 µg/mL. researchgate.net | researchgate.netoup.comnih.gov |
| N-tert-butyl-dimethylsilyl-N-methyltrifluoracetamide | MTBSTFA | Determination of poly-beta-hydroxybutyrate (PHB) in environmental samples. | Forms stable TBDMS derivatives, improving chromatographic and mass spectrometric properties; detection limit of ~10⁻¹³ g/µL. nih.govresearchgate.net | nih.govresearchgate.net |
Isotopic Labeling
Isotopic labeling is a powerful technique used for a variety of analytical and experimental purposes, including metabolic flux analysis, therapeutic drug monitoring, and as an internal standard for quantitative mass spectrometry. medchemexpress.com In the context of this compound, isotopically labeled analogs of 3-hydroxybutyrate serve as ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte but a different mass, allowing for precise quantification.
Commonly used stable isotopes for labeling 3-hydroxybutanoate include deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
Deuterium-labeled 3-hydroxybutyrate (e.g., BHB-d₄) : This is frequently used as an internal standard in GC-MS methods to quantify endogenous 3-hydroxybutyrate in biological samples like blood and vitreous humor. researchgate.net The use of a deuterated internal standard corrects for analyte loss during sample preparation and variations in instrument response, leading to high accuracy and precision. researchgate.net
Carbon-13-labeled 3-hydroxybutyrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₄]3-hydroxybutyrate, Sodium D-3-hydroxybutyrate (¹³C₄)) : These tracers are invaluable for studying metabolic pathways in vivo. nih.govisotope.com By infusing a ¹³C-labeled substrate and analyzing the resulting metabolites with techniques like ¹³C NMR spectroscopy or mass spectrometry, researchers can trace the metabolic fate of the carbon atoms from 3-hydroxybutyrate. nih.gov Such studies have provided insights into cerebral metabolism, demonstrating that the brain can utilize 3-hydroxybutyrate as an energy source. nih.gov The stable isotope-labeled versions can be used for metabolic flux analysis and as standards for quantitation in drug development. medchemexpress.com
The following table lists examples of isotopically labeled 3-hydroxybutanoate compounds used in research.
Table 2: Examples of Isotopically Labeled 3-Hydroxybutanoate Compounds
| Isotope-Labeled Compound | Isotope(s) | Common Application | Purpose | Reference(s) |
|---|---|---|---|---|
| Beta-hydroxybutyric acid-d₄ | Deuterium (d₄) | Quantitative analysis of BHB in biological fluids. | Internal standard for GC-MS to improve accuracy and precision. | researchgate.net |
| (R)-3-Hydroxybutanoic acid-¹³C₂ | Carbon-13 (¹³C₂) | Metabolic studies, therapeutic drug monitoring. | Tracer for metabolic flux analysis; quantitation standard. | medchemexpress.com |
| [U-¹³C₄]3-hydroxybutyrate | Carbon-13 (¹³C₄) | In vivo metabolic research. | Tracing the metabolic fate of 3-hydroxybutyrate in cerebral metabolism. | nih.gov |
Advanced Analytical Methodologies for Magnesium 3 Hydroxybutanoate Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the structural analysis and purity verification of Magnesium 3-hydroxybutanoate. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information regarding its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. It provides detailed information about the carbon-hydrogen framework and the ionic environment of the magnesium atom.
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy is instrumental in mapping the proton environments within the 3-hydroxybutanoate anion. The expected chemical shifts and splitting patterns provide a unique fingerprint of the molecule. For the 3-hydroxybutanoate anion, the proton signals are anticipated in specific regions of the spectrum. The methyl (-CH₃) protons would appear as a doublet, the methylene (-CH₂-) protons as a doublet of doublets, and the methine (-CH-) proton as a multiplet. The hydroxyl (-OH) proton signal may be broad and its position can vary depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -CH₃ | ~1.2 | Doublet |
| -CH₂- | ~2.4 | Doublet of Doublets |
| -CH- | ~4.2 | Multiplet |
| -OH | Variable | Singlet (broad) |
This is an interactive data table. Users can sort and filter the data as needed.
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the 3-hydroxybutanoate anion. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylate group is characteristically found far downfield.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₃ | ~20-30 |
| -CH₂- | ~40-50 |
| -CH- | ~60-70 |
| -C(=O)O⁻ | ~170-185 |
This is an interactive data table. Users can sort and filter the data as needed.
²⁵Mg NMR Spectroscopy: Direct observation of the magnesium cation is possible through ²⁵Mg NMR spectroscopy. However, this technique presents challenges due to the low natural abundance (10.00%) and quadrupolar nature of the ²⁵Mg isotope, which often results in broad signals huji.ac.ilchemlin.org. The chemical shift of ²⁵Mg is sensitive to its coordination environment and can provide insights into the nature of the ionic interactions between the magnesium cation and the 3-hydroxybutanoate anions huji.ac.ilrsc.org. In symmetrical environments, relatively narrow lines can be obtained huji.ac.il.
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and carboxylate (-COO⁻) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The carboxylate group will exhibit strong asymmetric and symmetric stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to identify the C-C backbone vibrations and the symmetric stretch of the carboxylate group. For instance, in poly(3-hydroxybutyrate), a related polymer, characteristic Raman peaks are observed at 837, 1455, and 1736 cm⁻¹ mdpi.com.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -OH | O-H Stretch | 3200-3600 (broad) | |
| -COO⁻ | Asymmetric Stretch | ~1550-1610 | |
| -COO⁻ | Symmetric Stretch | ~1400-1450 | ~1400-1450 |
| C-O | C-O Stretch | ~1050-1150 | |
| C-H | C-H Stretch | ~2850-3000 | ~2850-3000 |
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Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) chemguide.co.ukwikipedia.org.
The mass spectrum of the 3-hydroxybutanoate anion would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, the fragmentation pattern of the molecular ion can provide valuable structural information. Common fragmentation pathways for the 3-hydroxybutanoate anion could include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the carbon-carbon bonds. For example, a prominent fragment ion might be observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺) docbrown.info.
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the quantitative analysis and purity assessment of this compound, particularly for detecting impurities with chromophores. The carboxyl group of the 3-hydroxybutanoate anion exhibits weak absorption in the low UV region, typically between 200-210 nm shimadzu.com. While this absorption may not be highly specific, it can be utilized for concentration determination in pure samples.
Furthermore, UV-Vis spectroscopy can be an effective tool for monitoring degradation. The formation of degradation products with conjugated systems would lead to the appearance of new absorption bands at longer wavelengths, providing a sensitive method for stability studies. Indirectly, the magnesium content can be determined by UV-Vis spectrophotometry after complexation with a suitable chromogenic reagent mt.comcumhuriyet.edu.trcumhuriyet.edu.tr.
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile organic acids like 3-hydroxybutanoic acid and its salts shimadzu.com. The choice of detector is crucial for the sensitive and accurate quantification of this compound.
Refractive Index Detector (RID): A Refractive Index Detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes from the column. Since 3-hydroxybutanoate does not possess a strong chromophore, RID is a suitable detection method shimadzu.com. However, it is sensitive to changes in temperature and mobile phase composition, making it incompatible with gradient elution.
Charged Aerosol Detector (CAD): The Charged Aerosol Detector is another universal detector that provides a nearly uniform response for non-volatile analytes, irrespective of their chemical structure researchgate.net. This makes CAD an excellent choice for the quantification of this compound, especially when analyzing for impurities that may have different chromophoric properties. It is compatible with gradient elution, offering greater flexibility in method development.
UV Detector: As mentioned earlier, the carboxyl group of 3-hydroxybutanoate absorbs in the low UV range (200-210 nm) shimadzu.com. An HPLC system equipped with a UV detector set to these low wavelengths can be used for quantification, provided the mobile phase has a low UV cutoff. This method is often employed for the analysis of organic acids ub.edu.
| Detector | Principle | Advantages for this compound | Limitations |
| Refractive Index (RID) | Measures changes in the refractive index of the eluent. | Universal detector, suitable for compounds without chromophores. | Sensitive to temperature and flow rate changes; not compatible with gradient elution. |
| Charged Aerosol (CAD) | Nebulizes eluent, charges particles, and measures the charge. | Universal detector with near-uniform response; compatible with gradient elution. | Requires volatile mobile phases. |
| Ultraviolet (UV) | Measures absorbance of UV light by the analyte. | Simple and robust; can be used at low wavelengths for the carboxyl group. | Low sensitivity and specificity for 3-hydroxybutanoate; mobile phase interference. |
This is an interactive data table. Users can sort and filter the data as needed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the quantification of 3-hydroxybutanoate. Due to the low volatility of the analyte, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. The most common derivatization method involves silylation, where the hydroxyl and carboxyl groups of 3-hydroxybutanoate react with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives.
The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed to enhance sensitivity and selectivity.
A typical GC-MS method for the analysis of the TMS-derivative of 3-hydroxybutyrate (B1226725) would monitor specific ions. For instance, the ion at m/z 233 is often used as a target ion for quantification. Method validation for such an assay typically demonstrates good linearity over a defined concentration range, with correlation coefficients (R²) greater than 0.99. The limits of detection (LOD) and quantification (LOQ) are generally in the low mg/L range, making it suitable for trace analysis.
Table 1: Representative GC-MS Method Parameters and Validation Data for Derivatized 3-Hydroxybutanoate Analysis
| Parameter | Value/Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80°C, ramp to 300°C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (EI) |
| Ions Monitored (m/z) | 233 (Quantifier), 204 (Qualifier) |
| Linear Range | 0.5 - 50 mg/L |
| Limit of Quantification (LOQ) | 0.5 mg/L |
| Precision (CV%) | < 15% |
Ion Chromatography for Magnesium Counter-Ion Quantification
Ion Chromatography (IC) is a highly effective method for the determination of the magnesium counter-ion in this compound. This technique separates ions based on their affinity for an ion-exchange resin. For cation analysis, a cation-exchange column is used. The sample is introduced into a stream of eluent (mobile phase) which passes through the column. The magnesium ions are separated from other cations and are detected by a conductivity detector. To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent.
A typical IC method for magnesium quantification would utilize a cation exchange column, such as a Dionex IonPac CS12A or equivalent, with a methanesulfonic acid eluent. The method's performance is evaluated by its linearity, accuracy, and precision. Linearity is typically observed over a concentration range relevant for the analysis of pharmaceutical salts, with excellent correlation coefficients.
Table 2: Typical Ion Chromatography Method Parameters for Magnesium Quantification
| Parameter | Value/Condition |
|---|---|
| IC Column | Dionex IonPac CS12A (or equivalent) |
| Eluent | 20 mM Methanesulfonic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity |
| Linear Range | 0.5 - 20 ppm |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, which is crucial for the analysis of chiral molecules like 3-hydroxybutanoate. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for fast and efficient separations. Chiral separation is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for this purpose.
The mobile phase in SFC is often modified with a small amount of an organic solvent, such as methanol or ethanol, to improve the solubility of the analyte and enhance the chiral recognition. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.
Table 3: Representative Supercritical Fluid Chromatography Parameters for Enantiomeric Separation of Chiral Acids
| Parameter | Value/Condition |
|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
| Expected Outcome | Baseline separation of R- and S-3-hydroxybutanoate |
Electrophoretic Methods for Separation and Identification (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species like 3-hydroxybutanoate. In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF). The electrophoretic mobility is dependent on the charge-to-size ratio of the ion.
For the analysis of small organic acids, Capillary Zone Electrophoresis (CZE) is the most common mode. Detection is typically performed using indirect UV detection, where a chromophore is added to the BGE, and the analyte is detected as a decrease in absorbance. The repeatability of migration times is a critical performance characteristic of a CE method.
Table 4: Illustrative Capillary Electrophoresis Parameters for 3-Hydroxybutanoate Analysis
| Parameter | Value/Condition |
|---|---|
| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 20 mM Phosphate (B84403) buffer with a chromophore (e.g., chromate) |
| Applied Voltage | -20 kV to -30 kV |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | Indirect UV at a suitable wavelength |
| Migration Time RSD% | < 2% |
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of a solid material. It is an indispensable tool for characterizing the solid-state properties of pharmaceutical salts like this compound, including the identification of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a drug substance.
In an XRD experiment, a beam of X-rays is directed at a powdered sample, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline lattice. The positions (2θ angles) and intensities of the diffraction peaks are unique to a specific crystalline form.
Table 5: Representative X-ray Diffraction Data for a Crystalline Magnesium Salt
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 15.8 | 5.60 | 45 |
| 21.1 | 4.21 | 80 |
| 25.4 | 3.50 | 60 |
| 30.8 | 2.90 | 75 |
Thermal Analysis Techniques for Stability and Phase Transition Studies (e.g., TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for investigating the thermal stability and phase transitions of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the presence of water of hydration and assessing the thermal stability of the compound. The resulting TGA curve provides information on the temperatures at which decomposition or desolvation occurs.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect physical and chemical changes that involve a change in enthalpy, such as melting, crystallization, and solid-solid phase transitions. This information is vital for understanding the polymorphic behavior and processing conditions of the material.
Table 6: Illustrative Thermal Analysis Data for a Hydrated Magnesium Salt
| Technique | Temperature Range (°C) | Observation | Interpretation |
|---|---|---|---|
| TGA | 50 - 150 | Mass loss corresponding to water molecules | Dehydration |
| DSC | 100 - 120 | Endothermic peak | Melting of hydrate/loss of water |
| TGA | > 250 | Significant mass loss | Decomposition of the organic moiety |
| DSC | > 250 | Exothermic/Endothermic events | Decomposition processes |
Advanced Hyphenated Techniques for Complex Matrix Analysis (e.g., LC-MS/MS, GCxGC-MS)
For the analysis of this compound in complex matrices, such as biological fluids or food products, advanced hyphenated techniques are often necessary to achieve the required selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. For 3-hydroxybutanoate, a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography method can be developed. The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode allows for the highly specific quantification of the analyte even in the presence of interfering matrix components.
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers a significant increase in separation power compared to conventional GC-MS. In GCxGC, the effluent from the first GC column is sequentially trapped and then rapidly injected onto a second column with a different stationary phase. This results in a two-dimensional separation, providing much higher peak capacity and the ability to separate co-eluting compounds. This technique is particularly valuable for the detailed metabolic profiling of complex samples containing 3-hydroxybutanoate and other related metabolites.
Table 7: Exemplary LC-MS/MS Parameters for 3-Hydroxybutanoate Quantification
| Parameter | Value/Condition |
|---|---|
| LC Column | HILIC or C18 |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) |
| Collision Energy (eV) | Optimized for the specific transition |
| Limit of Quantification (LOQ) | Low µM to nM range |
Biochemical and Cellular Mechanisms of Action of Magnesium 3 Hydroxybutanoate
Interplay with Cellular Energy Metabolism Pathways (in vitro/ex vivo models)
Modulation of Mitochondrial Bioenergetics and Oxidative Phosphorylation
The 3-hydroxybutanoate component serves as a potent fuel for mitochondria. frontiersin.org Upon entering the cell, it is transported into the mitochondrial matrix and converted back to acetoacetyl-CoA, which is then cleaved into two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂), which in turn donate electrons to the electron transport chain (ETC) for oxidative phosphorylation. nih.gov
This process is highly efficient. Studies have shown that the metabolism of ketone bodies can increase the redox potential of the mitochondrial NAD⁺/NADH couple, leading to a more efficient production of ATP compared to glucose. nih.govmdpi.com In isolated heart mitochondria, perfusion with 3-hydroxybutanoate increased hydraulic work without a proportional increase in oxygen consumption, indicating enhanced efficiency. frontiersin.org Furthermore, in in vitro studies using C2C12 muscle cells, treatment with β-hydroxybutyrate led to significant elevations in the mitochondrial respiration rate and an increase in the respiratory control ratio (RCR), a key indicator of mitochondrial health and coupling efficiency. mdpi.com
The magnesium ion is indispensable for these processes. It acts as a critical cofactor for multiple enzymes within the TCA cycle and is essential for the function of ATP synthase, the enzyme complex that produces ATP. researchgate.net Furthermore, ATP itself is biologically active primarily as a complex with magnesium (Mg-ATP), which stabilizes the molecule for energy transfer. wikipedia.org Therefore, the presence of magnesium is fundamental to harnessing the energy derived from 3-hydroxybutanoate oxidation. researchgate.net
| Experimental Model | Parameter Measured | Effect of 3-Hydroxybutanoate | Reference |
|---|---|---|---|
| C2C12 Myotubes | Mitochondrial Respiration (ADP-stimulated) | Significant Increase | mdpi.com |
| C2C12 Myotubes | Respiratory Control Ratio (RCR) | Significant Elevation | mdpi.com |
| Perfused Rat Heart | Cardiac Efficiency (Work/O₂ Consumption) | Increased | frontiersin.org |
| Cultured Neurons | Mitochondrial Membrane Potential | Increased | mdpi.com |
Influence on Glycolysis, Gluconeogenesis, and Pentose (B10789219) Phosphate (B84403) Pathway Flux
The availability of 3-hydroxybutanoate as an alternative fuel source significantly impacts glucose metabolism pathways. By providing a steady supply of acetyl-CoA to the TCA cycle, 3-hydroxybutanoate reduces the cellular reliance on glycolysis for energy production. nih.gov This effect is mediated, in part, by the increase in acetyl-CoA and citrate (B86180), which are known allosteric inhibitors of key glycolytic enzymes such as phosphofructokinase and pyruvate (B1213749) kinase. nih.gov This metabolic shift spares glucose, which can then be redirected to other essential pathways.
The influence on gluconeogenesis is also significant. Ketone body oxidation in skeletal muscle reduces the production of pyruvate, a key substrate for the synthesis of L-alanine. researchgate.net Since L-alanine is a primary precursor for hepatic gluconeogenesis, its reduced availability leads to a decrease in the liver's ability to produce new glucose. researchgate.net
The pentose phosphate pathway (PPP) is primarily an anabolic pathway that produces NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. While direct studies on the influence of 3-hydroxybutanoate on PPP flux are less common, its metabolic effects suggest an indirect interaction. By increasing the mitochondrial NAD⁺/NADH ratio, 3-hydroxybutanoate may enhance the availability of NADP⁺, a crucial substrate for the oxidative branch of the PPP, thereby supporting NADPH production and cellular antioxidant capacity. nih.gov
Substrate Utilization and Fuel Oxidation Preferences
Cells with high metabolic demands, such as neurons and cardiomyocytes, exhibit a clear preference for oxidizing ketone bodies like 3-hydroxybutanoate when they are available. This metabolic flexibility is crucial during periods of low glucose availability. In in vitro models, the presence of 3-hydroxybutanoate leads to a competitive inhibition of glucose and fatty acid oxidation.
The mechanism for this shift involves both substrate availability and enzymatic regulation. The robust generation of acetyl-CoA from 3-hydroxybutanoate metabolism directly feeds the TCA cycle. nih.gov Concurrently, the resulting increase in acetyl-CoA levels inhibits the pyruvate dehydrogenase complex, the enzyme that converts pyruvate (from glycolysis) into acetyl-CoA, effectively creating a bottleneck for glucose oxidation. nih.gov This demonstrates a hierarchical preference for fuel utilization, where 3-hydroxybutanoate is readily consumed, thereby conserving glucose and muscle protein.
Cellular Signaling Pathways and Gene Expression Regulation
Beyond its role as a metabolite, 3-hydroxybutanoate acts as a signaling molecule, directly influencing cellular pathways and regulating gene expression through receptor-mediated and epigenetic mechanisms.
Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) Agonism and Downstream Cascades
3-hydroxybutanoate is an endogenous ligand for the G-protein coupled receptor HCAR2, also known as GPR109A. wikipedia.orgnih.gov This receptor is expressed on the surface of various cell types, including adipocytes, immune cells, and retinal endothelial cells. nih.govbiorxiv.org
Binding of 3-hydroxybutanoate to HCAR2 activates the inhibitory G-protein subunit, Gαi. wikipedia.org This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). wikipedia.org The reduction in cAMP levels attenuates the activity of protein kinase A (PKA). This signaling cascade has several downstream consequences, most notably the inhibition of lipolysis in adipocytes, which reduces the release of free fatty acids into circulation. nih.gov In other cell types, such as immune cells, activation of HCAR2 has been linked to anti-inflammatory effects. biorxiv.org Studies in bovine neutrophils have shown that HCAR2 agonists, including BHB, can induce chemotaxis via pathways involving AKT, ERK, and AMPK. researchgate.net
| Agonist | Receptor | Cell Type / System | Measured Effect | Potency (EC₅₀) | Reference |
|---|---|---|---|---|---|
| β-Hydroxybutyrate | HCAR2/GPR109A | Bovine Neutrophils | Calcium Release | ~1.0 mM | researchgate.net |
| Niacin | HCAR2/GPR109A | CHO-K1 Cells | Ca²⁺ Mobilization | 0.06–0.25 µM | researchgate.net |
| MK-1903 (Synthetic Agonist) | HCAR2/GPR109A | Bovine Neutrophils | Calcium Release | ~1.0 µM | researchgate.net |
Histone Deacetylase (HDAC) Inhibition and Epigenetic Remodeling
A significant signaling function of 3-hydroxybutanoate is its ability to act as an endogenous inhibitor of class I and class IIa histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.
By inhibiting HDACs, 3-hydroxybutanoate promotes histone hyperacetylation, an epigenetic mark associated with chromatin relaxation and increased gene expression. nih.gov In vitro studies have demonstrated that physiologically relevant concentrations of BHB can inhibit the activity of HDAC1, HDAC3, and HDAC4. nih.gov This inhibition leads to the increased expression of a host of genes, including those involved in antioxidant responses, such as FOXO3A and MT2. nih.gov The catabolism of 3-hydroxybutanoate to acetyl-CoA can also contribute to this effect by increasing the substrate pool for histone acetyltransferases (HATs), further shifting the balance toward an acetylated state. nih.gov This epigenetic modulation links the metabolic state of the cell directly to the regulation of its genome.
| HDAC Isoform | Inhibitor | IC₅₀ Value | Experimental System | Reference |
|---|---|---|---|---|
| HDAC1 | β-Hydroxybutyrate | ~2.4 mM | Recombinant Human HDACs | nih.gov |
| HDAC3 | β-Hydroxybutyrate | ~5.0 mM | Recombinant Human HDACs | nih.gov |
| HDAC4 | β-Hydroxybutyrate | ~5.3 mM | Recombinant Human HDACs | nih.gov |
Activation of Nuclear Receptor Activity (e.g., PPARs, PGC-1α)
3-hydroxybutanoate (3-HB) has been shown to modulate the activity of key nuclear receptors and transcriptional coactivators, such as Peroxisome Proliferator-Activated Receptors (PPARs) and PPARγ coactivator-1α (PGC-1α), which are central to regulating mitochondrial biogenesis and energy metabolism.
Studies have demonstrated that 3-HB can influence the expression and activity of these factors. For instance, research on aged rats treated with 3-HB showed an upregulation of PGC-1α, which then selectively interacted with the transcription factor FoxO1. nih.gov This interaction is significant because PGC-1α is known to play a crucial role in mitochondrial biogenesis. nih.gov The activation of the PGC-1α pathway can lead to the coordinated expression of genes required for the assembly of new mitochondria. nih.gov
In cultured neurons, 3-HB treatment enhanced the nuclear levels of PGC-1α, as well as FoxO1 and FoxO3a, in a manner dependent on the NAD+-activated protein deacetylase SIRT2. mdpi.com This upregulation was associated with stimulated mitochondrial biogenesis and increased neuronal resistance to energy-related stress. mdpi.com Furthermore, PPARs, which function as fatty acid sensors, are involved in regulating lipid and carbohydrate metabolism, and their signaling pathways are considered targets for modulating energy homeostasis. nih.govmdpi.com The activation of PPARα, for example, can stimulate the transcription of genes involved in thermogenesis, including PGC-1α. mdpi.com
| Factor | Model System | Observed Effect | Reference |
| PGC-1α | Aged Rat Kidneys | Upregulated by 3-HB treatment; selectively interacted with FoxO1 over NF-κB. | nih.gov |
| PGC-1α, FoxO1, FoxO3a | Cultured Neurons | Nuclear levels were enhanced by D-BHB in an SIRT2-dependent manner, stimulating mitochondrial biogenesis. | mdpi.com |
| PPARα | General Metabolism | Key regulator of ketogenesis, catabolism, and thermogenesis; stimulates PGC-1α. | mdpi.comresearchgate.net |
Modulation of Key Kinase Pathways (e.g., AMPK, mTOR)
3-hydroxybutanoate influences the activity of central metabolic kinases, AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR), which act as cellular energy sensors and regulators of cell growth and metabolism.
AMPK and mTOR have a reciprocal relationship; AMPK activation, typically occurring during low energy states, inhibits mTORC1 signaling to conserve energy and promote catabolic processes like autophagy. researchgate.netmdpi.com Conversely, mTOR is activated under nutrient-rich conditions to promote anabolic processes. researchgate.net
In cultured neurons, D-β-hydroxybutyrate (D-BHB) was found to stimulate the autophagic–lysosomal pathway through the activation of AMPK. mdpi.com This suggests that 3-HB can shift the cellular metabolic state towards energy conservation and cellular maintenance. The relationship between ketone bodies and these pathways can be complex and tissue-specific. nih.gov Some studies suggest that while ketogenic conditions generally suppress the PI3K/AKT/mTOR pathway, supplementation with β-hydroxybutyrate may be associated with an upregulation of AKT and downstream markers in certain contexts, such as muscle recovery. nih.gov In general, energy and nutrient deprivation, which leads to the production of ketone bodies, results in the activation of the AMPK pathway, which in turn alters mTOR downstream signaling. researchgate.net
| Kinase Pathway | Model System | Effect of 3-Hydroxybutanoate/Ketosis | Mechanism | Reference |
| AMPK | Cultured Neurons | Activated by D-BHB. | Contributes to the stimulation of the autophagic-lysosomal pathway. | mdpi.com |
| mTOR | General Metabolism | Inhibited by conditions of ketosis. | Often downstream of AMPK activation and reduced insulin (B600854) signaling. | researchgate.netnih.gov |
| AMPK/mTOR | Bone Marrow Stem Cells | Magnesium ions downregulated cellular energy (ATP), activating AMPK and inhibiting mTOR. | This modulation initiated autophagy, which was associated with osteogenic differentiation. | nih.gov |
Autophagy Induction and Lysosomal Pathway Modulation
3-hydroxybutanoate is a significant inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis and provide energy during periods of nutrient stress. nih.gov
In cultured cortical neurons, D-BHB was shown to stimulate the autophagic flux, which is the complete process of autophagy from vesicle formation to degradation. mdpi.com This was evidenced by an increase in the conversion of the protein LC3-I to LC3-II, a marker of autophagosome formation. mdpi.com The study also confirmed that D-BHB promoted the degradation of autophagic vesicles, indicating a fully functional autophagy pathway. mdpi.com This induction of autophagy can be mediated by the inhibition of mTOR or the activation of AMPK, and D-BHB was specifically shown to stimulate AMPK activity. mdpi.com
Furthermore, 3-HB can modulate the lysosomal pathway. Lysosomes are essential for the final stage of autophagy, where they fuse with autophagosomes to degrade their contents. D-BHB treatment in neurons stimulated TFEB-mediated lysosomal biogenesis, enhancing the cell's capacity for autophagic degradation. mdpi.com In models of excitotoxic damage, D-BHB administration helped preserve lysosomal membrane integrity, which is crucial for effective autophagy. benthamdirect.com Some research also suggests that the biosynthesis of β-hydroxybutyrate itself can be dependent on autophagy, which functions to mobilize endogenous nutrients in response to starvation. jci.orgnih.gov
| Process | Model System | Key Findings | Reference |
| Autophagy Induction | Cultured Cortical Neurons | D-BHB increased LC3-II levels, indicating autophagosome formation, and stimulated the overall autophagic flux. | mdpi.comnih.gov |
| Lysosomal Biogenesis | Cultured Cortical Neurons | D-BHB stimulated TFEB-mediated lysosomal biogenesis. | mdpi.com |
| Autophagic Degradation | Rat Striatum (in vivo) | D-BHB administration improved autophagic degradation and preserved lysosomal membranes after excitotoxic injury. | benthamdirect.com |
| Autophagy Dependence | Animal Models | The biosynthesis of β-hydroxybutyrate was shown to be impaired when autophagy was inhibited. | jci.orgnih.gov |
Oxidative Stress Mitigation and Redox Homeostasis Maintenance (in vitro studies)
3-hydroxybutanoate plays a significant role in protecting cells from oxidative stress by maintaining redox homeostasis. This is achieved through multiple mechanisms, including the direct scavenging of reactive species and the enhancement of the cell's own antioxidant systems.
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Some evidence suggests that 3-hydroxybutanoate may act as a direct antioxidant, although this role is debated. It has been reported that 3-HB can function as a direct scavenger for the highly reactive hydroxyl radical (•OH). mdpi.commdpi.com This direct action would provide an immediate, albeit likely modest, line of defense against one of the most damaging reactive oxygen species.
However, other in vitro studies have not supported the idea that 3-HB is a potent direct antioxidant. researchgate.net One study investigating a wide range of oxidative stress parameters in the cerebral cortex of developing rats found that β-hydroxybutyrate did not reduce lipid peroxidation or protein oxidative damage under either basal conditions or in the presence of induced oxidative stress. researchgate.net This suggests that the primary antioxidant effects of 3-HB may be indirect, occurring through the modulation of cellular defense pathways rather than through direct chemical scavenging. researchgate.net
Enhancement of Endogenous Antioxidant Defense Systems (e.g., Nrf2 pathway activation)
A more established mechanism for the antioxidant effect of 3-hydroxybutanoate is its ability to bolster the cell's intrinsic antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
In vitro studies have shown that exposure of endothelial cells to ketone bodies can lead to an increase in nuclear Nrf2 levels and higher gene expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme and a target of Nrf2. unimi.itcabidigitallibrary.org This activation of the Nrf2 pathway provides protection against subsequent oxidative insults. unimi.it Similarly, in proximal tubular cells, 3-OHB was found to increase the level of NRF2, leading to a decrease in the production of reactive oxygen species. mdpi.com
The activation of Nrf2 by 3-HB may be linked to its metabolism. It has been proposed that 3-HB metabolism leads to an elevation of fumarate, a tricarboxylic acid cycle intermediate, which in turn acts as an Nrf2 activator. nih.gov Another significant mechanism involves the inhibition of histone deacetylases (HDACs) by 3-HB. nih.gov By inhibiting HDACs, 3-HB can increase the expression of key antioxidant genes regulated by the transcription factor FOXO3A, such as manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.govnih.gov
| Pathway/Target | Model System | Effect of 3-Hydroxybutanoate | Reference |
| Nrf2 | Endothelial Cells (HMEC-1) | Increased nuclear levels of Nrf2 and higher expression of its target gene, HO-1. | unimi.itcabidigitallibrary.org |
| Nrf2 | Proximal Tubular Cells (HK-2) | Increased NRF2 levels, leading to decreased ROS production. | mdpi.com |
| FOXO3A, MnSOD, Catalase | PC12 Cells | Upregulated protein levels in a dose-dependent manner. | nih.gov |
| HDAC Inhibition | HEK293 Cells & Mice | 3-HB inhibits class I HDACs, leading to increased expression of oxidative stress resistance genes like Foxo3a and Mt2. | nih.gov |
Impact on Mitochondrial ROS Production and Detoxification
Mitochondria are the primary source of cellular ROS, which are generated as byproducts of cellular respiration. 3-hydroxybutanoate can influence mitochondrial function to reduce the net production of these damaging molecules.
Metabolism of ketone bodies can lead to a more reduced state of the coenzyme Q couple (CoQ) in the mitochondrial electron transport chain, which decreases the production of superoxide radicals at Complex I. mdpi.com In human vascular endothelial cells, 3-HB has been shown to reduce mitochondrial superoxide production while enhancing the expression of antioxidant genes. whioce.com Studies in cerebral cortical neurons have shown that while 3-HB metabolism increases mitochondrial respiration, it can also drive the expression of protective factors like brain-derived neurotrophic factor (BDNF) and increase levels of the mitochondrial antioxidant enzyme SOD2 (MnSOD). nih.gov
By serving as an efficient fuel source, 3-HB can improve mitochondrial efficiency and reduce electron leakage that leads to ROS formation. It has been observed to decrease the amount of mitochondrial reactive oxygen species formed while simultaneously increasing ATP production in cardiac muscle. mdpi.com This dual effect of enhancing energy production while curbing oxidative byproducts highlights a key mechanism by which 3-hydroxybutanoate contributes to cellular protection.
Cellular Uptake, Transport, and Intracellular Distribution Mechanisms (in vitro/ex vivo studies)
The cellular assimilation of Magnesium 3-hydroxybutanoate involves distinct and synergistic pathways for its two constituent components: the 3-hydroxybutanoate anion and the magnesium cation. In vitro and ex vivo studies have elucidated the specific transporter families and intracellular distribution patterns that govern their biological activity at the cellular level.
The transport of the 3-hydroxybutanoate (also known as beta-hydroxybutyrate or BHB) component across the plasma membrane is primarily mediated by the Monocarboxylate Transporter (MCT) family, which belongs to the solute carrier 16A (SLC16A) gene family. wikipedia.orgmerckmillipore.combris.ac.uk These transporters facilitate the proton-linked movement of monocarboxylates such as 3-hydroxybutanoate, lactate, and pyruvate. wikipedia.orgbris.ac.ukresearchgate.net
Key Transporters : In vitro studies have identified MCT1 (SLC16A1) and MCT2 (SLC16A7) as key transporters for 3-hydroxybutanoate uptake into target tissues. nih.gov Their expression levels can regulate the extent of 3-hydroxybutanoate uptake by cells. nih.gov
Mechanism : MCTs function as proton-coupled symporters, co-transporting one proton with one monocarboxylate substrate. researchgate.net This process is pH-dependent. researchgate.net
Tissue Expression : MCTs are expressed in nearly all cell types. wikipedia.org For instance, MCT1 is found in glial cells and some neurons, while MCTs are also crucial for transporting 3-hydroxybutanoate across the blood-brain barrier. researchgate.netnih.gov
Table 1: Monocarboxylate Transporters Involved in 3-hydroxybutanoate Transport
| Transporter | Gene (SLC) | Substrates | Key Function in 3-HB Transport |
|---|---|---|---|
| MCT1 | SLC16A1 | Lactate, Pyruvate, 3-hydroxybutanoate, Acetoacetate (B1235776) | Facilitates uptake into various cells, including glial cells and neurons. researchgate.net |
| MCT2 | SLC16A7 | Lactate, Pyruvate, 3-hydroxybutanoate, Acetoacetate | Contributes to 3-HB transport across the blood-brain barrier. nih.gov |
| SLC16A6 | SLC16A6 | 3-hydroxybutanoate | Implicated as a key transporter for the export of 3-HB from the liver. nih.gov |
The magnesium (Mg²⁺) cation is transported into cells via a different set of specialized transporter systems. Unlike the passive diffusion of some ions, magnesium uptake is a tightly regulated process involving both active and passive mechanisms. revistanefrologia.com
Active Transport : The primary route for active, transcellular magnesium transport involves specific ion channels, particularly members of the Transient Receptor Potential Melastatin (TRPM) family. TRPM6 and TRPM7 have been identified as crucial magnesium channels in various cell types. revistanefrologia.comnih.gov This transport is saturable, indicating a carrier-mediated process. revistanefrologia.com
Passive Transport : A secondary, non-saturable mechanism allows for passive magnesium transport via the paracellular route, moving between cells. revistanefrologia.com
Other Transporter Families : In addition to TRPM channels, other protein families implicated in cellular magnesium homeostasis include the Solute Carrier 41 (SLC41) family, Cyclin M (CNNM) proteins, and Mitochondrial RNA Splicing Protein 2 (Mrs2) for mitochondrial uptake. nih.gov The Caco-2 cell model, an in vitro method for studying intestinal absorption, has been used to investigate the transport of Mg²⁺. nih.gov
Following transport across the plasma membrane, 3-hydroxybutanoate and magnesium are distributed into specific intracellular compartments where they exert localized effects.
3-hydroxybutanoate: Once inside the cell, 3-hydroxybutanoate enters the mitochondrial matrix. Here, it is catabolized into two molecules of acetyl-CoA. mdpi.com This process provides an alternative energy source for the cell and increases the intracellular pool of acetyl-CoA, which can subsequently influence cellular processes like protein acetylation. nih.govmdpi.com
Magnesium: Magnesium is the second most abundant intracellular cation after potassium. revistanefrologia.commdpi.com However, the vast majority of intracellular magnesium is not free; it is bound to various molecules or sequestered within organelles. basicmedicalkey.comderangedphysiology.com
Binding : A significant portion of intracellular Mg²⁺ is complexed with adenosine (B11128) triphosphate (ATP), where it is essential for the stabilization and function of ATP. basicmedicalkey.comderangedphysiology.com It also binds to hundreds of enzymes as a critical cofactor, as well as to DNA, RNA, and ribosomes. revistanefrologia.commdpi.comannualreviews.org
Organellar Distribution : Intracellular magnesium is compartmentalized, with particularly high concentrations found within mitochondria and microsomes. annualreviews.org This sequestration is vital for regulating cellular energy metabolism, as magnesium-dependent enzymes are central to processes like oxidative phosphorylation. annualreviews.org Approximately 99% of the body's total magnesium is located in the intracellular compartment. revistanefrologia.com
Immunomodulatory and Anti-inflammatory Cellular Effects (in vitro models)
In vitro studies using various cell models have demonstrated that both 3-hydroxybutanoate and magnesium possess significant immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of inflammatory signaling pathways and the production of key signaling molecules.
Both components of this compound have been shown to alter the production of cytokines and chemokines in immune and other cell types in response to inflammatory stimuli.
3-Hydroxybutanoate : In vitro experiments on human bronchial smooth muscle cells showed that 3-hydroxybutanoate can dose-dependently suppress the production of pro-inflammatory cytokines IL-6 and CXCL8 (IL-8) stimulated by IL-1β. nih.gov Similarly, in cultured human placental tissue, it suppressed the secretion of IL-1β, IL-6, and IL-8. nih.gov
Magnesium : Studies on human monocytic cells (THP-1) and macrophages have shown that Mg²⁺ can down-regulate the expression of M1 (pro-inflammatory) macrophage markers and decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. nih.govoup.comannexpublishers.com Conversely, it can up-regulate M2 (anti-inflammatory) markers and promote the secretion of anti-inflammatory cytokines such as IL-10. annexpublishers.com This effect is linked to the inhibition of the NF-κB signaling pathway. nih.govconsensus.app In rat alveolar macrophages, Mg²⁺ deficiency in vitro led to an increase in TNF-α and IL-1 mRNA levels. nih.gov
Table 2: Summary of In Vitro Effects on Cytokine & Chemokine Production
| Component | Cell Model | Stimulus | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines |
|---|---|---|---|---|
| 3-Hydroxybutanoate | Human Bronchial Smooth Muscle Cells | IL-1β | ↓ IL-6, ↓ CXCL8/IL-8 nih.gov | Not Reported |
| 3-Hydroxybutanoate | Human Placental Tissue | Not specified | ↓ IL-1β, ↓ IL-6, ↓ IL-8 nih.gov | Not Reported |
| Magnesium | Human Monocytic Cells (THP-1) / Macrophages | Not specified | ↓ M1 Markers, ↓ TNF-α, ↓ IL-1β nih.govoup.comannexpublishers.com | ↑ M2 Marker, ↑ IL-10 annexpublishers.com |
| Magnesium (deficiency) | Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | ↑ TNF-α, ↑ IL-1 nih.gov | Not Reported |
A key mechanism underlying the anti-inflammatory effects of this compound is the regulation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and can induce a form of inflammatory cell death called pyroptosis. researchgate.netresearchgate.net
3-Hydroxybutanoate : The ketone body 3-hydroxybutanoate has been identified as a potent inhibitor of the NLRP3 inflammasome in response to diverse stimuli. researchgate.netnih.gov Mechanistic studies in monocytes have shown that it blocks NLRP3 activation by preventing potassium (K⁺) efflux from the cell, which is a critical upstream step for inflammasome assembly. researchgate.net This action reduces the oligomerization of the adaptor protein ASC and subsequent caspase-1 activation. researchgate.net This inhibitory effect has been observed in human monocytes and various mouse models. researchgate.net
Magnesium : Magnesium ions have also been reported to suppress inflammasome-mediated inflammatory responses. frontiersin.org Research indicates that Mg²⁺ can inhibit both the canonical and non-canonical pyroptotic pathways in macrophages. frontiersin.org The proposed mechanism involves the inhibition of the ATP-gated P2X7 calcium channel, which limits the oligomerization and membrane localization of Gasdermin D (GSDMD-NT), the protein responsible for forming pores and executing pyroptosis. frontiersin.org
The distinct but complementary mechanisms by which 3-hydroxybutanoate (inhibition of K⁺ efflux) and magnesium (inhibition of P2X7 and GSDMD-NT) suppress the NLRP3 inflammasome pathway highlight the potential for a potent anti-inflammatory effect.
Immune Cell Differentiation and Function Influences
This compound, a salt composed of a magnesium cation and the 3-hydroxybutanoate anion (also known as beta-hydroxybutyrate or BHB), exerts influence on the immune system through the distinct and potentially synergistic actions of its two components. physiology.orghealthandscience.eu Both magnesium and BHB are recognized as significant modulators of immune cell activity, impacting the development, differentiation, and function of key immune cell populations. nih.govnih.gov
The 3-hydroxybutanoate component, as the most abundant ketone body, has emerged as a crucial signaling molecule beyond its metabolic role, with functions that include histone deacetylase inhibition, G-protein coupled receptor (GPCR) stimulation, and inflammasome regulation, all of which are highly relevant to immune cells. physiology.orgphysiology.orgutexas.edu Concurrently, magnesium is an essential mineral and a critical cofactor in over 300 enzymatic reactions, playing a pivotal role in both the innate and adaptive immune systems. nih.govcymbiotika.com It is vital for processes such as T cell activation, antibody-dependent cytolysis, and the modulation of inflammatory responses. nih.govcymbiotika.comnih.gov
Influence on T Lymphocytes
Beta-hydroxybutyrate (BHB) also directly enhances T cell immune capacity. Studies have found that T cells prefer ketone bodies over glucose as a nutrient source, and when T cells absorb BHB, their function is improved and they are reprogrammed to better neutralize pathogens. labroots.com In the context of viral infections like COVID-19, BHB has been shown to restore CD4+ T cell metabolism and function. researchgate.net Furthermore, BHB treatment of human peripheral blood mononuclear cells led to a substantial augmentation of the CD8+ T-cell response, characterized by increased secretion of key cytokines and enhanced cell-killing capacity. frontiersin.org
Table 1: Effect of Beta-hydroxybutyrate (BHB) on Human CD8+ T Cell Function
| Parameter Measured | Change with BHB Treatment | Significance (p-value) |
| IFNγ Secretion | + 8.3% ± 2.2% | p = 0.0026 |
| TNFα Secretion | + 16% ± 7.9% | p = 0.0248 |
| Perforin Secretion | + 24% ± 11% | p = 0.045 |
| Granzyme B Secretion | + 19% ± 5.2% | p = 0.0023 |
| Cell Lysis Capacity | + 21% ± 4.9% | p = 0.0043 |
| Data sourced from a study on human peripheral blood mononuclear cells incubated with 10 mM D/L-beta-hydroxybutyrate. frontiersin.org |
Influence on Macrophages and Innate Immunity
Magnesium plays a significant role in the function of innate immune cells like macrophages. healthandscience.eu It is involved in phagocytosis, the process by which immune cells engulf and digest pathogens. cymbiotika.com Macrophages rely on magnesium for efficient function. cymbiotika.com In animal models, magnesium deficiency has been associated with peripheral neutrophilia, increased phagocytosis, and oxidative burst. mdpi.com Furthermore, magnesium supplementation in monocytes has been shown to reduce cytokine production following stimulation of toll-like receptors (TLRs). mdpi.com Low magnesium can alter macrophage behavior; it activates a protein on the cell membrane called TRPM7, which acts as a magnesium channel. youtube.com When magnesium enters through this channel, the macrophage tends to become a "healer" type cell, whereas blocking this channel can promote a "warrior" phenotype that is more effective at fighting pathogens and cancer cells. youtube.com
The BHB component is a potent modulator of macrophage activity, primarily through its anti-inflammatory effects. BHB has been shown to block the activation of the NLRP3 inflammasome in macrophages, a key multiprotein complex that drives inflammatory responses. physiology.org This action mitigates the release of pro-inflammatory cytokines. Additionally, BHB can activate the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein coupled receptor, which in turn can lead to the activation of a neuroprotective subset of macrophages. physiology.org In microglia, the resident immune cells of the brain, BHB can be oxidized and can modulate the metabolic reprogramming that occurs during a pro-inflammatory response, synergistically increasing the accumulation of key immunometabolites like succinate. mdpi.com
Influence on B Lymphocytes and Antibody Production
The roles of magnesium and BHB extend to B cell function and antibody synthesis. Magnesium is a necessary cofactor for immunoglobulin synthesis and promotes B cell responses to lymphokines. nih.govnih.gov It also facilitates antibody-dependent cytolysis, a mechanism where an immune cell kills a target cell whose surface antigens are bound by specific antibodies. nih.gov
Table 2: Summary of Immunomodulatory Roles of Magnesium and Beta-hydroxybutyrate (BHB)
| Immune Cell/Process | Role of Magnesium | Role of Beta-hydroxybutyrate (BHB) |
| T Cells | Essential for activation (via LFA-1 protein) and cytotoxic function. cymbiotika.comoptimistdaily.com Supports T cell pool maintenance. mdpi.com | Enhances CD8+ T cell cytokine secretion and lytic capacity. frontiersin.org Serves as a preferred energy source, improving function. labroots.com |
| Macrophages | Required for efficient phagocytosis. cymbiotika.com Modulates phenotype (warrior vs. healer) via TRPM7 channel. youtube.com | Inhibits NLRP3 inflammasome activation, reducing inflammation. physiology.org Activates neuroprotective macrophage subsets via HCA2 receptor. physiology.org |
| B Cells | Acts as a cofactor for immunoglobulin (antibody) synthesis. nih.govnih.gov Promotes B cell responses. nih.gov | Indirectly influences B cell activation by modulating the broader immune environment. |
| General Function | Regulates inflammatory processes. healthandscience.eu Facilitates immune cell adherence. nih.gov | Exerts anti-inflammatory effects. physiology.orgnih.gov Acts as a signaling molecule via histone deacetylase inhibition and GPCR stimulation. physiology.orgutexas.edu |
Role of Magnesium 3 Hydroxybutanoate in Pre Clinical Physiological Systems
Neurophysiological Implications and Brain Metabolism (pre-clinical animal models, ex vivo brain slices, neuronal cultures)
The neurophysiological effects of Magnesium 3-hydroxybutanoate can be inferred from studies on its constituent ions. 3-hydroxybutanoate serves as a crucial alternative energy source for the brain, particularly under conditions of glucose limitation, while magnesium ions play a significant role in modulating neuronal function and protecting the neural environment.
In pre-clinical models, 3-hydroxybutanoate has been shown to be a potent energy substrate for neurons, capable of supporting and enhancing neuronal bioenergetics. During periods of fasting or strenuous exercise, the brain shifts its primary energy source from glucose to ketone bodies like 3-hydroxybutanoate. nih.govnih.govjohnshopkins.edu
Cultured cerebral cortical neurons maintained in the presence of 3-hydroxybutanoate demonstrated increased mitochondrial respiration, leading to higher oxygen consumption and ATP production. nih.govnih.govjohnshopkins.edu This enhancement of cellular energy metabolism is critical for maintaining synaptic function and plasticity. Synaptic activity is a highly energy-demanding process, and an adequate supply of ATP is essential for neurotransmitter release, receptor function, and the maintenance of ion gradients. mdpi.com Studies have shown that an episode of synaptic activity can lead to long-term adaptations in neuronal metabolism, including an increase in mitochondrial bioenergetics. mdpi.com
| Pre-clinical Model | Key Findings on 3-hydroxybutanoate Metabolism | Reference |
| Cultured Cerebral Cortical Neurons | Increased oxygen consumption and ATP production. | nih.govnih.govjohnshopkins.edu |
| Cultured Cerebral Cortical Neurons | Elevated NAD+/NADH ratio, indicating enhanced mitochondrial respiration. | nih.govnih.gov |
| General Pre-clinical Research | Utilized as a primary energy source for the brain during glucose scarcity. | frontiersin.org |
Magnesium and 3-hydroxybutanoate both play roles in modulating neurotransmitter systems. Magnesium is a well-known modulator of glutamatergic neurotransmission, acting as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor. nih.gov By inhibiting excessive calcium influx through NMDA receptors, magnesium can prevent excitotoxicity, a process that leads to neuronal cell death. nih.gov In pre-clinical studies, magnesium has been shown to reduce the presynaptic release of glutamate. nih.gov
3-hydroxybutanoate has also been found to influence neurotransmitter systems. It can lead to a reduction in glutamate release by inhibiting vesicular glutamate transporters. researchgate.net Furthermore, it has been shown to cause hyperpolarization and inhibit the release of excitatory neurotransmitters. researchgate.net Gamma-hydroxybutyric acid (GHB), a related compound, is a precursor to GABA, glutamate, and glycine in certain brain areas. wikipedia.org
| Component | Effect on Neurotransmission | Mechanism | Reference |
| Magnesium | Reduces excitatory neurotransmission | Blocks NMDA receptors and reduces presynaptic glutamate release. | nih.gov |
| 3-hydroxybutanoate | Reduces excitatory neurotransmission | Inhibits vesicular glutamate transporter 1, leading to decreased glutamate release. | researchgate.net |
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the bloodstream and the central nervous system. Pre-clinical in vitro studies have demonstrated that magnesium can reduce the permeability of the BBB. nih.govunimi.itwellnessresources.com Elevated magnesium levels have been shown to enhance the barrier properties of endothelial cells that form the BBB. nih.gov
Magnesium is actively transported across the BBB into the brain's extracellular fluid. nih.gov In vitro models of the rat and human BBB have been used to assess the transport of different magnesium salts, indicating that the form of magnesium can influence its transport efficiency. unimi.it Specifically, magnesium pidolate was found to be more efficient than magnesium sulfate in reducing permeability and enhancing transport across the in vitro BBB. unimi.it
| Pre-clinical Model | Effect of Magnesium on the Blood-Brain Barrier | Reference |
| In vitro BBB models | Reduced permeability. | nih.govunimi.itwellnessresources.com |
| In vitro BBB models | Enhanced barrier properties of endothelial cells. | nih.gov |
| In vitro rat and human BBB models | Transport efficiency varies with the magnesium salt used. | unimi.it |
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a hallmark of many neurodegenerative diseases. mdpi.com Magnesium has been shown to play a role in taming neuroinflammation. nih.gov In primary microglia, magnesium can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response. nih.gov Magnesium deficiency, on the other hand, has been linked to the induction of neuroinflammation in the mouse brain. nih.gov
Beta-hydroxybutyrate has also demonstrated anti-inflammatory properties in pre-clinical models. In a microglial cell line, beta-hydroxybutyrate was shown to have a neuroprotective effect by inducing microglial polarization towards an anti-inflammatory M2 phenotype and reducing the expression of pro-inflammatory cytokines. mdpi.com
| Component | Pre-clinical Model | Anti-inflammatory Effects | Reference |
| Magnesium | Primary microglia | Inhibits lipopolysaccharide (LPS)-induced activation of NF-κB. | nih.gov |
| Beta-hydroxybutyrate | BV2 microglial cells | Induces polarization towards an M2 anti-inflammatory phenotype and reduces pro-inflammatory cytokine expression. | mdpi.com |
Cardiovascular System Research (pre-clinical animal models, isolated heart perfusion)
Research into the cardiovascular effects of this compound as a compound is limited. However, extensive pre-clinical research has been conducted on the role of magnesium in the cardiovascular system.
Magnesium is an essential cofactor in numerous enzymatic reactions critical for myocardial energy metabolism, including the production and utilization of ATP. ismrm.orgnih.gov The heart has a high and constant energy demand to support its contractile function. oaepublish.com
In isolated perfused rat heart models, magnesium has been shown to have a beneficial effect on the recovery of myocardial function and metabolism after a period of ischemia and reperfusion. nih.gov High concentrations of magnesium, when administered during reperfusion, attenuated the decrease in myocardial ATP levels and improved mechanical function. nih.gov Studies using 31P NMR in Dahl salt-sensitive rats have also demonstrated that long-term oral magnesium treatment can prevent changes in myocardial energy metabolism associated with a high-salt diet. ismrm.org
| Pre-clinical Model | Key Findings on Magnesium's Role in Myocardial Metabolism | Reference |
| Isolated perfused rat heart | Attenuated the decrease in myocardial ATP after ischemia-reperfusion. | nih.gov |
| Isolated perfused rat heart | Improved recovery of mechanical function post-ischemia. | nih.gov |
| Dahl salt-sensitive rats | Prevented adverse changes in myocardial energy metabolism from a high-salt diet. | ismrm.org |
Endothelial Function and Vascular Tone Regulation
In pre-clinical in-vitro models, magnesium has been shown to directly influence the behavior of vascular endothelial cells, which are critical for maintaining the integrity of the vascular wall. nih.gov Studies using cultured human umbilical vein endothelial cells have demonstrated that high concentrations of magnesium stimulate endothelial proliferation and enhance the motogenic response to angiogenic factors. nih.gov Furthermore, magnesium promotes the synthesis of nitric oxide, a key vasodilator, partly by up-regulating the endothelial nitric oxide synthase enzyme. nih.gov This cation is recognized for its role as a natural calcium antagonist and its ability to potentiate the production of local vasodilator mediators, including prostacyclin and nitric oxide. mdpi.com
Magnesium's influence extends to modulating vascular tone and reactivity, with even small changes in its concentration affecting vascular contractility and growth. mdpi.com In animal and human studies, magnesium deficiency has been associated with the development of atherosclerosis and vascular diseases, while supplementation has been shown to limit these conditions. nih.gov Pre-clinical evidence suggests that low extracellular magnesium levels can slow endothelial cell proliferation and stimulate the adhesion of monocytes, contributing to endothelial dysfunction. mdpi.com This dysfunction is a known precursor to atherosclerosis. nih.gov By improving endothelial function, magnesium may exert a protective effect against atherosclerosis and play a role in promoting the growth of collateral vessels in chronic ischemia. nih.gov
Cardiac Remodeling and Fibrosis Attenuation
Pre-clinical research highlights the potential of magnesium in mitigating adverse cardiac remodeling and fibrosis. In a rat model of cardiac remodeling induced by protracted adrenocorticotropic hormone (ACTH) exposure, magnesium administration was effective in ameliorating the development of cardiac fibrosis. nih.govresearchgate.net The study observed that chronic ACTH exposure led to a significant increase in fibroblast proliferation and excessive collagen deposition in the heart, which was suppressed by magnesium supplementation. nih.govresearchgate.net
Furthermore, magnesium treatment was found to facilitate cardiomyocyte proliferation, suggesting a role in cardiac regeneration. nih.govresearchgate.net In a separate pre-clinical model of chronic kidney disease (CKD) in rats, which often leads to cardiovascular complications, oral magnesium carbonate supplementation was investigated. nih.gov This study found that magnesium supplementation helped maintain a normal cardiomyocyte size, preventing the hypertrophy observed in the untreated CKD group. nih.gov Histological analysis also revealed that magnesium increased the expression of collagen III and the amount of elastin protein, both of which are crucial for maintaining cardiac health and physiology. nih.gov These findings suggest that magnesium can improve cardiovascular function by altering the content of structural proteins in the heart and limiting pathological hypertrophy and fibrosis. nih.gov
Skeletal Muscle Metabolism and Exercise Physiology (pre-clinical animal models, isolated muscle preparations)
Substrate Preference, Mitochondrial Biogenesis, and Oxidative Capacity
In pre-clinical models, both magnesium and β-hydroxybutyrate (BHB), the conjugate base of 3-hydroxybutanoic acid, have been shown to influence skeletal muscle metabolism and mitochondrial function favorably.
Studies on the ketogenic diet mimetic BHB in rats demonstrated an upregulation of genes associated with mitochondrial biogenesis and the antioxidant system, particularly in the liver and muscles of young rats. nih.gov In isolated C2C12 myotubes (a mouse muscle cell line), treatment with BHB resulted in significant elevations in the mitochondrial respiration rate and an improved respiratory control ratio, a general indicator of mitochondrial fitness. researchgate.net Furthermore, muscle from rats in a state of sustained ketosis showed increased mitochondrial respiration and produced less H2O2, indicating improved mitochondrial efficiency and reduced oxidative stress. researchgate.net BHB is also known to facilitate the biogenesis of mitochondrial-derived vesicles (MDVs), which helps maintain mitochondrial homeostasis. nih.gov
Magnesium is a crucial cofactor in over 300 enzymatic reactions, including those central to cellular energy production and glycogen breakdown. researchgate.net Animal studies suggest that magnesium may enhance exercise performance by improving glucose availability in the muscle and blood. researchgate.net In rats, intraperitoneal administration of magnesium led to increased blood glucose concentrations during exercise, suggesting enhanced glucose availability for energy. researchgate.net Preclinical research has also demonstrated that magnesium plays a critical role in modulating pathways that affect skeletal muscle homeostasis and oxidative stress. mdpi.comnih.gov
Table 1: Effects of β-hydroxybutyrate (BHB) on Skeletal Muscle Mitochondria in Pre-clinical Models
| Model System | Intervention | Key Findings | Reference |
|---|---|---|---|
| C2C12 Myotubes | 24h treatment with 5 mM BHB | Increased mitochondrial respiration rate; Improved respiratory control ratio. | researchgate.net |
| Fisher 344 Rats | 4-week ketogenic diet | Enhanced mitochondrial respiration in skeletal muscle; Decreased H2O2 production. | researchgate.net |
| Young and Old Rats | 2-week BHB administration | Upregulated expression of genes for mitochondrial biogenesis and antioxidant systems in muscle of young rats. | nih.gov |
Fatigue Resistance Mechanisms and Muscle Contraction Efficiency
Magnesium plays a vital role in processes that are fundamental to muscle contraction and fatigue resistance, such as neuromuscular function, cardiac excitability, and energy metabolism. researchgate.netnih.gov Pre-clinical studies in animal models have indicated that magnesium can improve exercise performance and delay lactate accumulation. researchgate.net In one study, rats administered magnesium before treadmill exercise showed enhanced performance, which was attributed to increased blood glucose availability for working muscles. researchgate.net The compound also appears to delay the accumulation of lactate in the muscle, a key factor in exercise-induced fatigue. nih.gov
The 3-hydroxybutanoate component, as a ketone body, serves as an alternative energy substrate for tissues, including muscle, particularly when glucose is less available. This can spare muscle glycogen and potentially enhance endurance. The use of ketone bodies as an energy source is a protective mechanism during states of energy deficiency. wikipedia.org By providing an efficient alternative fuel, 3-hydroxybutanoate may contribute to improved metabolic efficiency in skeletal muscle, thereby supporting sustained contraction and resisting fatigue.
Muscle Protein Turnover and Adaptation
Magnesium is integral to skeletal muscle health, influencing pathways that regulate muscle mass and adaptation. mdpi.com Pre-clinical research indicates that magnesium supplementation can promote myogenic differentiation by enhancing mTOR signaling and activating key myogenic genes, which is crucial for muscle repair and regeneration. mdpi.com In models of muscle atrophy, magnesium has been shown to modulate the IGF-1/PI3K/Akt pathway, increasing the expression of key regulators of anabolic signaling and thereby helping to prevent muscle loss. mdpi.com
The leucine metabolite β-hydroxy-β-methylbutyrate (HMB), which is structurally related to 3-hydroxybutanoate, has been shown in pre-clinical and clinical settings to favorably influence muscle protein turnover. nih.gov It is thought to both increase protein synthesis and decrease protein breakdown. mdpi.com While 3-hydroxybutanoate is not a direct metabolite of leucine, its role as an energy substrate can have protein-sparing effects. By providing an alternative fuel source, it can reduce the need for amino acid catabolism for energy, thus preserving muscle protein. This mechanism, combined with magnesium's role in anabolic signaling pathways, suggests a potential for this compound to support positive muscle protein balance and adaptation to stimuli like exercise.
Hepatic and Adipose Tissue Regulation (pre-clinical animal models, hepatocyte/adipocyte cell lines)
Magnesium and its various compounds have demonstrated regulatory effects on metabolic processes in both the liver and adipose tissue in pre-clinical studies.
In a mouse model of high-fat diet (HFD)-induced non-alcoholic hepatic steatosis, Magnesium Isoglycyrrhizinate (MGIG) was shown to alleviate the condition. nih.gov The administration of MGIG inhibited lipidation, improved mitochondrial activity, and led to marked improvements in liver histopathology. nih.gov The protective effect was linked to the suppression of the TLR4/NF-κB/Nlrp3 signaling pathway, which is involved in inflammation. nih.gov Magnesium deficiency, conversely, can promote an activated state of immune cells, leading to increased plasma levels of pro-inflammatory cytokines like IL-6 and TNFα, which can be detrimental to the liver. nih.gov
In adipose tissue, magnesium plays a role in regulating glucose, lipid, and protein metabolism. mdpi.com In cultured bovine adipocytes, magnesium was found to promote lipogenesis and influence glucose uptake. nih.gov A surplus of magnesium at low insulin (B600854) concentrations increased the activity of glycerol 3-phosphate dehydrogenase (GPDH), an enzyme involved in lipogenesis, suggesting a role in counteracting excessive fat mobilization. nih.gov Magnesium deficiency in adipocytes has been shown to impair insulin-dependent glucose metabolism and can potentiate oxidative stress and chronic inflammation, which are characteristic features of dysfunctional adipose tissue in obesity. nih.gov
Table 2: Pre-clinical Effects of Magnesium Compounds on Hepatic and Adipose Tissue
| Tissue | Model System | Intervention | Key Regulatory Effects | Reference |
|---|---|---|---|---|
| Liver | High-fat diet mice | Magnesium Isoglycyrrhizinate (MGIG) | Alleviated hepatic steatosis; Improved mitochondrial activity; Suppressed inflammatory signaling pathway. | nih.gov |
| Adipose | Cultured bovine adipocytes | Varying Magnesium and Insulin levels | Promoted lipogenesis; Positively influenced glucose uptake capacity; Increased GPDH activity at low insulin. | nih.gov |
| Adipose | In-vitro / Animal Models (Review) | Magnesium deficiency | Impairs insulin-dependent glucose metabolism; Potentiates oxidative stress and inflammation. | nih.gov |
Lipogenesis, Lipolysis, and Fatty Acid Oxidation Modulation
Magnesium status plays a significant role in regulating lipid metabolism, with pre-clinical studies in rodent models demonstrating complex and sometimes contrasting effects on fat synthesis, breakdown, and utilization.
In a study involving mice on a high-fat diet (HFD), a low dietary magnesium intake was found to prevent obesity. nih.gov This was associated with an increased mRNA expression of key genes involved in lipolysis in the epididymal white adipose tissue, leading to reduced lipid storage. nih.gov Concurrently, these mice exhibited higher levels of serum triacylglycerol and non-esterified fatty acids, consistent with increased fat mobilization. nih.gov Further supporting these findings, research in rats fed a sucrose-rich diet showed that magnesium restriction reduces weight gain, primarily by decreasing de novo lipogenesis (the synthesis of fatty acids). nih.gov The same study noted that low magnesium intake enhances the expression of genes involved in fatty acid β-oxidation. nih.gov
Table 1: Pre-clinical Findings on Magnesium's Role in Lipid Metabolism
| Model System | Magnesium Status | Observed Effect | Key Findings |
|---|---|---|---|
| Mice on High-Fat Diet | Low Dietary Intake | Increased Lipolysis | Upregulation of lipolysis gene mRNA in adipose tissue. nih.gov |
| Rats on Sucrose-Rich Diet | Restriction | Decreased Lipogenesis | Reduction in de novo lipogenesis and enhanced expression of β-oxidation genes. nih.gov |
| Cultured Bovine Adipocytes | Supplementation | Increased Lipogenesis | Direct promotion of lipogenesis in an in vitro setting. mdpi.com |
| Rats on High-Fat Diet | Supplementation | Reduced Hyperlipidemia | Decreased total cholesterol, triglycerides, and liver lipid accumulation. researchgate.net |
Hepatic Glucose Production and Insulin Sensitivity Regulation
Magnesium is a critical cofactor for enzymes involved in glucose metabolism and insulin signaling. Pre-clinical studies have established its importance in maintaining glucose homeostasis and insulin sensitivity.
In diabetic rat models, magnesium supplementation has been shown to improve insulin sensitivity. nih.gov A significant finding is that high-dose magnesium supplementation can restore the expression levels of the insulin receptor in the liver, skeletal muscle, and pancreatic cells of diabetic rats. nih.gov This restoration of receptor capacity is a key mechanism for enhancing insulin sensitivity. nih.gov
Magnesium also directly impacts hepatic glucose production. In diabetic animal models, Mg2+ supplementation has been observed to diminish hepatic glucose production. nih.gov This effect is partly achieved by downregulating the glucagon receptor and inhibiting the expression of genes involved in gluconeogenesis, the process of synthesizing glucose in the liver. nih.gov By acting as a cofactor for key enzymes in the glycolytic pathway, magnesium helps ensure these enzymes remain active, which reduces the risk of hyperglycemia by promoting the conversion of glucose into energy. nih.gov
Adipokine Secretion and Adipose Tissue Remodeling
Magnesium intake influences the structure and cellularity of adipose tissue. In studies on aging rats, dietary magnesium levels were shown to alter the characteristics of fat cells. researchgate.net In young adult rats, magnesium supplementation led to an increase in the size of adipocytes, while a magnesium-deficient diet increased the number of adipocytes. researchgate.net In older rats, a deficient diet resulted in smaller adipocytes (hypotrophy), which was offset by an increase in their total number. researchgate.net These findings indicate that magnesium status can modulate age-related adipose tissue remodeling. researchgate.net
Regarding the secretion of adipokines—bioactive molecules from fat tissue—the role of magnesium appears to be less direct. An in vitro study investigating the regulation of leptin secretion from rat adipose tissue found that the administration of magnesium did not have a significant influence on the amount of leptin released. researchgate.net
Renal Physiology and Electrolyte Balance (pre-clinical animal models)
The kidney is central to maintaining magnesium homeostasis, and pre-clinical models have been instrumental in elucidating the mechanisms of magnesium handling.
Glomerular Filtration and Tubular Reabsorption Processes
The renal handling of magnesium is distinct from other cations. In the rat kidney, only about 15-25% of filtered magnesium is reabsorbed in the proximal tubule. acs.org The majority, approximately 60-70%, is reabsorbed in the cortical thick ascending limb (cTAL) of the loop of Henle. acs.org The final regulation occurs in the distal convoluted tubule (DCT), which reabsorbs up to 23% of the filtered load and plays a critical role in fine-tuning urinary magnesium excretion. acs.org
In the proximal tubule and the cTAL, magnesium reabsorption occurs primarily via the paracellular pathway, driven by an electrochemical gradient established by active sodium transport. acs.org In the DCT, reabsorption is an active, transcellular process mediated by the transient receptor potential melastatin 6 (TRPM6) channel on the apical membrane of the tubular cells. acs.org Pre-clinical research has also shown that hormones can regulate these pathways; for instance, the gastric hormone ghrelin has been found to enhance tubular magnesium absorption by stimulating TRPM6/7 channels. wikipedia.org
Renin-Angiotensin-Aldosterone System Modulation
The Renin-Angiotensin-Aldosterone System (RAAS) is a hormonal cascade that regulates blood pressure and fluid balance. While much of the direct evidence on magnesium's modulation of the RAAS comes from human studies, the underlying mechanisms are relevant to pre-clinical physiological models.
Studies have shown that intravenous magnesium administration can have a dual effect on the RAAS: it increases plasma renin activity (PRA) while simultaneously decreasing plasma aldosterone concentration (PAC). nih.gov The proposed mechanism for stimulating renin release involves the elevation of prostaglandins. nih.gov Conversely, the suppression of aldosterone production is thought to occur through the modulation of intracellular calcium mobilization in the adrenal glands. nih.gov Activation of the RAAS is a known feature of certain pre-clinical conditions, such as chronic kidney disease in feline models. wikipedia.org
Bone Metabolism and Mineralization Research (pre-clinical animal models, osteoblast/osteoclast cultures)
Magnesium is essential for bone health, influencing the development and activity of bone cells and the process of mineralization. Both in vivo and in vitro pre-clinical studies have highlighted its regulatory role.
Low magnesium concentrations have been shown to inhibit the activity of osteoblasts (bone-forming cells) while promoting the activity of osteoclasts (bone-resorbing cells), which can lead to bone loss. researchgate.net Animal models of magnesium deficiency have demonstrated that this state stimulates the production of cytokines that promote bone resorption by osteoclasts and can adversely affect the RANK/RANKL/OPG axis, a key signaling pathway in bone remodeling. nih.gov
Conversely, studies using magnesium-based implants in rabbits have shown that the local release of magnesium can enhance bone formation. Implantation of magnesium hydroxide (B78521) cylinders resulted in a temporary increase in bone volume, which was attributed to enhanced osteoblast activity and a significant reduction in the number of osteoclasts in the peri-implant bone. nih.gov
In vitro research using osteoblast and osteoclast cultures has further defined magnesium's role. High extracellular magnesium levels have been found to potentiate osteoclastic differentiation induced by Vitamin D3, while simultaneously decreasing osteoblastogenesis. researchgate.netnih.gov This indicates that magnesium acts as a key regulator, and its effects on the balance between bone formation and resorption are concentration-dependent. researchgate.netnih.gov
Table 2: Effects of Magnesium on Bone Cells in Pre-clinical Research
| Model System | Magnesium Status | Effect on Osteoblasts | Effect on Osteoclasts | Outcome |
|---|---|---|---|---|
| Cell Cultures | Low Concentration | Inhibited activity. researchgate.net | Promoted activity. researchgate.net | Potential for bone loss. |
| Animal Models | Deficiency | - | Increased formation and bone resorption. nih.gov | Bone loss. |
| Rabbit Femur Implant | Localized Release (Mg(OH)₂) | Temporarily enhanced activity. nih.gov | Temporarily decreased number. nih.gov | Increased local bone mass. |
| Cell Cultures | High Concentration (with Vit. D3) | Decreased osteoblastogenesis. researchgate.netnih.gov | Potentiated differentiation. researchgate.netnih.gov | Unbalanced bone remodeling. |
Osteoblast Differentiation and Matrix Mineralization
This compound, through its magnesium component, exerts a dose-dependent influence on osteoblast differentiation and the subsequent mineralization of the bone matrix. researchgate.net In vitro studies have shown that physiological concentrations of magnesium can enhance osteoblast activity, while both high and low concentrations may have inhibitory effects on bone formation. nih.govresearchgate.net
The differentiation of osteoblasts is a critical step in bone formation, marked by the expression of specific cellular markers and the deposition of a mineralized extracellular matrix. nih.gov Research has indicated that magnesium ions can stimulate osteoblast proliferation and differentiation. researchgate.net For instance, studies on human osteoblasts have shown that magnesium can up-regulate the activity of alkaline phosphatase (ALP), a key enzyme and marker of osteoblast differentiation, as well as increase the levels of osteocalcin, another important protein in bone formation. nih.gov
However, the concentration of magnesium is a critical factor. While some studies report that magnesium concentrations ranging from 0.5 to 2.0 mM can enhance mineralization, higher concentrations (e.g., 5.0 mM) have been found to markedly inhibit the deposition of mineral matrix by osteoblast-like cells. researchgate.netnih.gov This inhibitory effect at high concentrations may be due to competition with calcium for cellular transporters, thereby altering intracellular cation concentrations. nih.govresearchgate.net
The table below summarizes the findings from in vitro studies on the effect of magnesium on osteoblast activity.
| Cell Type | Magnesium Concentration | Observed Effect on Osteoblasts | Reference |
| SaOS-2 cells and normal human osteoblasts | High (5.0 mM) | Marked inhibition of alkaline phosphatase activity and mineral matrix deposition. | nih.govresearchgate.net |
| Normal human osteoblasts | Low (0.1 mM) | No significant effect on osteoblast differentiation. | researchgate.net |
| MC3T3-E1 pre-osteoblasts | Increasing concentrations up to 25 mM | Concentration-dependent effects, with higher concentrations inhibiting osteogenic differentiation. | mdpi.com |
| Human osteoblasts | 1, 2, and 3 mM | Dose-dependent up-regulation of ALP activity and osteocalcin levels. | nih.gov |
| Human bone marrow-derived mesenchymal stem cells (bMSCs) | High (3, 6, and 10 mM) | Significant reduction of calcium deposits compared to physiological concentration (1 mM). | nih.gov |
Osteoclast Activity and Bone Resorption Modulation
This compound also plays a role in modulating bone resorption by affecting osteoclast activity. Osteoclasts are responsible for the breakdown of bone tissue, a process essential for bone remodeling. mdpi.com The balance between osteoblast and osteoclast activity is crucial for maintaining bone homeostasis. mdpi.com
Pre-clinical studies suggest that magnesium can have a dual effect on osteoclastogenesis, the process of osteoclast formation. Both magnesium deficiency and excess have been shown to paradoxically stimulate osteoclasts. mdpi.com However, in the context of localized release from biomaterials, magnesium has been observed to suppress osteoclast activity. nih.gov For instance, magnesium-based implants have been shown to enhance fracture repair in osteoporotic models by promoting callus formation and suppressing osteoclasts and bone remodeling. nih.gov
In vitro studies have demonstrated that increasing concentrations of extracellular magnesium can significantly reduce osteoclast formation. mdpi.com For example, in cultures of osteoclast progenitor cells, increasing magnesium concentrations up to 25 mM led to a reduction in osteoclast formation. mdpi.com Furthermore, high levels of extracellular magnesium have been shown to potentiate the effects of vitamin D3 in inducing osteoclastic differentiation in certain cell lines, suggesting a complex interaction with other systemic factors that regulate bone remodeling. nih.gov
The table below presents findings on the impact of magnesium on osteoclast activity from in vitro studies.
| Cell Type | Magnesium Concentration | Observed Effect on Osteoclasts | Reference |
| RAW 264.7 osteoclast progenitors | Increasing concentrations up to 25 mM | Significant reduction in osteoclast formation. | mdpi.com |
| U937 cells | High extracellular Mg (>1 mM) with Vitamin D3 | Potentiated VD3-induced osteoclastic differentiation. | nih.gov |
| Peri-implant bone in rabbits | Local release from Mg(OH)2 implant | Temporarily decreased osteoclast number and reduced osteoclast surface. | nih.gov |
Theoretical and Computational Investigations of Magnesium 3 Hydroxybutanoate
Molecular Modeling and Docking Studies with Known and Putative Target Receptors (e.g., HCAR2, HDACs)
Molecular modeling and docking are pivotal computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. For 3-hydroxybutanoate (3-HB), these studies have primarily focused on its known interactions with Hydroxycarboxylic Acid Receptor 2 (HCAR2) and its role as an inhibitor of Histone Deacetylases (HDACs).
HCAR2 Receptor Interaction: HCAR2, a G protein-coupled receptor, is a key target for 3-HB. Molecular docking simulations have been instrumental in elucidating the specific interactions that govern this binding. nih.gov Studies reveal that the carboxylate group of 3-HB is essential for its activity, forming a crucial salt bridge with a positively charged arginine residue (R1113.36) in the HCAR2 binding pocket. nih.gov Additionally, hydrogen bonds with other residues, such as serine (S17945.52) and tyrosine (Y2847.43), further stabilize the complex. nih.gov These computational models provide a structural basis for the agonist activity of 3-HB at HCAR2. nih.gov
HDAC Inhibition: 3-HB is also recognized as an endogenous inhibitor of class I and IIa HDACs. Docking studies suggest that 3-HB coordinates with the zinc ion present in the active site of these enzymes, a mechanism common to many HDAC inhibitors. mdpi.com The hydroxyl and carboxylate groups of 3-HB are predicted to be key for this interaction, displacing a water molecule and disrupting the catalytic activity of the enzyme. mdpi.com While the affinity is lower than that of synthetic HDAC inhibitors, the high physiological concentrations of 3-HB during certain metabolic states suggest this interaction is biologically significant.
Table 1: Predicted Interactions of 3-hydroxybutanoate with Target Receptors
| Target Receptor | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| HCAR2 | Arg111, Ser179, Tyr284 | Salt bridge, Hydrogen bonds | -4.5 to -6.0 |
| HDAC1 | His142, His143, Tyr306, Zn2+ ion | Metal coordination, Hydrogen bonds | -3.0 to -4.5 |
| HDAC3 | His134, His135, Tyr298, Zn2+ ion | Metal coordination, Hydrogen bonds | -3.2 to -4.8 |
Note: Binding affinities are estimations derived from various computational studies and can vary based on the specific software and parameters used.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules like 3-hydroxybutanoate. inovatus.es These methods are used to analyze its electronic structure, reactivity, and stable conformations, which are fundamental to its biological activity.
Electronic Structure and Reactivity: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) help in understanding the molecule's reactivity. For 3-HB, the HOMO is largely localized on the carboxylate oxygen atoms, indicating these are the primary sites for electrophilic attack and interactions with positively charged residues in protein binding pockets. The LUMO is typically found around the carbonyl carbon, suggesting its susceptibility to nucleophilic attack. The calculated electrostatic potential map further confirms that the negative charge is concentrated on the carboxylate group, making it the primary recognition motif for receptors like HCAR2.
Conformation Analysis: While 3-hydroxybutanoate is a small and relatively flexible molecule, quantum chemical calculations can determine its most stable (lowest energy) conformations in different environments (e.g., gas phase vs. aqueous solution). These studies show that intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group can influence its shape. Understanding the preferred conformations is crucial, as only specific spatial arrangements of atoms will fit optimally into a receptor's binding site.
Table 2: Calculated Quantum Chemical Properties of 3-hydroxybutanoate
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability of carboxylate group |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack at carbonyl C |
| Dipole Moment | ~2.5 - 4.0 D | Reflects charge distribution and potential for polar interactions |
| Most Stable Conformer | Gauche conformation | Influences receptor binding and recognition |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations. inovatus.es
Molecular Dynamics Simulations for Ligand-Protein Interactions, Conformational Dynamics, and Solvation Effects
Molecular dynamics (MD) simulations offer a dynamic view of the interactions between 3-hydroxybutanoate and its protein targets, going beyond the static picture provided by docking. nih.gov These simulations model the movements of atoms over time, providing insights into the stability of binding, the conformational changes in both the ligand and the protein, and the crucial role of surrounding water molecules.
Ligand-Protein Interaction Dynamics: MD simulations of 3-HB bound to HCAR2 or HDACs can confirm the stability of the interactions predicted by docking. jppres.com They can reveal, for instance, the persistence of key hydrogen bonds and salt bridges over the simulation time. jppres.com Furthermore, these simulations can highlight dynamic conformational changes in the receptor upon ligand binding, which are essential for initiating downstream signaling cascades. nih.gov
Conformational Dynamics: Within the binding pocket, 3-HB is not static. MD simulations can map its rotational and translational movements, showing how it settles into the most energetically favorable pose. This dynamic behavior is crucial for understanding the kinetics of binding and unbinding.
Solvation Effects: The interaction of a ligand with its receptor is significantly influenced by the surrounding water molecules (solvation). MD simulations explicitly model these water molecules, showing how they mediate interactions between the ligand and protein or are displaced from the binding site upon ligand entry. rsc.org For a charged molecule like 3-HB, understanding its solvation shell is critical for accurately predicting its binding free energy. frontiersin.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction
Cheminformatics and QSAR studies use computational and statistical methods to establish a relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov While most QSAR studies focus on series of synthetic analogs, the principles can be applied to understand the key features of endogenous molecules like 3-hydroxybutanoate.
Functional Prediction: By analyzing databases of compounds known to interact with HCAR2 or inhibit HDACs, cheminformatics tools can identify the common structural features (pharmacophores) required for activity. longdom.org For 3-HB, these analyses consistently highlight the importance of a negatively charged group (carboxylate) and a hydrogen bond donor/acceptor (hydroxyl group) within a specific spatial arrangement.
QSAR Analysis: QSAR models can be built to predict the activity of related molecules based on their physicochemical properties (descriptors) such as lipophilicity (logP), electronic properties, and steric parameters. scienceforecastoa.comjocpr.com For the class of hydroxycarboxylic acids, QSAR studies have shown that the chain length and the position of the hydroxyl group are critical determinants of HCAR2 agonism. These models confirm that the C4 structure of 3-HB is near-optimal for this receptor among short-chain fatty acids.
Table 3: Key Molecular Descriptors of 3-hydroxybutanoate for QSAR Analysis
| Descriptor | Value | Significance for Bioactivity |
|---|---|---|
| Molecular Weight | 104.1 g/mol | Small size allows easy access to binding sites |
| LogP (octanol-water) | -0.9 to -0.5 | High water solubility, characteristic of endogenous metabolites |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | Indicates good potential for membrane permeability and interaction with polar residues |
| Number of H-bond Donors | 2 | Crucial for specific interactions with receptor sites |
| Number of H-bond Acceptors | 3 | Important for forming stable hydrogen bonds in binding pockets |
Systems Biology Approaches to Map Metabolic and Signaling Networks Influenced by Magnesium 3-hydroxybutanoate
Systems biology utilizes computational models to understand the complex interplay of components within a biological system, such as metabolic and signaling networks. ethernet.edu.etresearchcorridor.org For this compound, these approaches can help map the broader impact of elevated 3-HB levels on cellular function.
Metabolic Network Mapping: 3-HB is a central player in ketone body metabolism. nih.gov Computational models of metabolic networks can simulate the flux of metabolites through various pathways under conditions of ketosis. These models can predict how increased 3-HB availability affects other pathways, such as the TCA cycle, gluconeogenesis, and fatty acid oxidation, in different tissues. This provides a holistic view of the metabolic reprogramming induced by 3-HB.
Signaling Network Analysis: By integrating data on protein-protein interactions and gene regulation, systems biology models can map the signaling networks affected by 3-HB. nih.gov This includes the pathways downstream of HCAR2 activation (e.g., inhibition of adenylyl cyclase) and the consequences of HDAC inhibition (e.g., changes in gene expression). These models can help identify key nodes in the network that are most sensitive to 3-HB levels and predict potential crosstalk between different signaling pathways. technologynetworks.com
In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human data)
In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound based on its structure. nih.govmdpi.com For this compound, these models can provide valuable information about the behavior of the 3-HB anion in biological systems.
Absorption: Models predict that 3-HB, as a small, polar molecule, is likely absorbed via specific transporters, such as monocarboxylate transporters (MCTs), rather than passive diffusion across lipid membranes. Its high water solubility and low LogP value are consistent with carrier-mediated transport. nih.gov
Distribution: Computational models suggest that 3-HB will distribute primarily in the aqueous compartments of the body. Predictions of plasma protein binding are generally low, indicating that a high fraction of 3-HB remains free in circulation to interact with tissues.
Metabolism: The primary metabolic fate of 3-HB is its conversion back to acetoacetate (B1235776) and then to acetyl-CoA in extrahepatic tissues. nih.gov While not a substrate for major drug-metabolizing enzymes like the cytochrome P450 family, computational models can help predict its interaction with other metabolic enzymes.
Excretion: In silico models predict that 3-HB is efficiently reabsorbed in the kidneys, again likely through MCTs. Significant urinary excretion is only predicted to occur when plasma concentrations are very high, saturating the reabsorption transporters.
Table 4: Predicted ADME Properties of 3-hydroxybutanoate
| ADME Property | Predicted Outcome | Computational Basis |
|---|---|---|
| Absorption | Carrier-mediated transport | Low LogP, high TPSA, structural similarity to MCT substrates |
| Distribution | Low plasma protein binding | Physicochemical descriptors (e.g., charge, size) |
| Metabolism | Not a substrate for CYP450 enzymes | Structural analysis and comparison to known CYP substrates |
| Excretion | Renal reabsorption | Prediction of interaction with renal transporters |
Emerging Research Applications and Methodological Advancements in Magnesium 3 Hydroxybutanoate Studies
Development of Analytical Probes and Biosensors for Real-time Magnesium 3-hydroxybutanoate Detection
The real-time detection of 3-hydroxybutanoate is crucial for understanding its dynamic metabolic roles. To this end, researchers have been developing increasingly sensitive and rapid analytical tools.
One area of development is in enzyme-based biosensors. A bi-enzyme-based Clark electrode has been developed for the determination of 3-hydroxybutyrate (B1226725). nih.gov This sensor utilizes 3-hydroxybutyrate dehydrogenase (HBDH) and salicylate (B1505791) hydroxylase (SHL) immobilized in a hydrogel on a Teflon membrane. nih.gov The principle involves the HBDH-catalyzed dehydrogenation of 3-hydroxybutyrate, consuming NAD+. The resulting NADH is then used by SHL in an oxygen-consuming reaction, which generates a detectable signal. nih.gov This biosensor demonstrates a fast response time of 2 seconds and a linear range of 8 to 800 µM. nih.gov
Another approach involves modifying screen-printed electrodes. One such biosensor uses single-walled carbon nanotubes to immobilize the cofactor NAD+ for the detection of 3-hydroxybutyrate via 3-hydroxybutyrate dehydrogenase. nih.gov This design lowers the overpotential for NADH oxidation and achieves a linear detection range of 0.01-0.1 mM. nih.govresearchgate.net Further advancements have seen the use of reduced graphene oxide and thionine (B1682319) on screen-printed carbon electrodes, which also immobilize 3-hydroxybutyrate dehydrogenase. mdpi.com This configuration allows for amperometric detection of the generated NADH and offers a wide linear range of 0.010 to 0.400 mM, covering clinically relevant levels. mdpi.com
For more straightforward and rapid semi-quantitative analysis, paper-strip tests for 3-hydroxybutyrate have been developed. nih.gov These strips allow for visual or reflectance meter reading of 3-hydroxybutyrate levels in serum, with a detection range as low as 0.1 mmol/L up to 2.0 mmol/L. nih.gov In a clinical setting, this paper-strip test was found to be more sensitive in detecting ketonemia in diabetic subjects compared to the traditional nitroprusside test. nih.gov
Capillary electrophoresis is another sensitive method for the determination of 3-hydroxybutyrate in human serum. nih.gov By using a coated fused silica (B1680970) capillary, researchers have achieved baseline separation of 3-hydroxybutyrate from other serum components, with a limit of detection of 0.43 μM. nih.gov
These advancements in analytical probes and biosensors are paving the way for more precise and real-time monitoring of this compound levels in various biological samples.
| Analytical Method | Principle | Detection Range | Key Advantages |
| Bi-enzyme Clark Electrode | Enzymatic oxygen consumption | 8 - 800 µM | Fast response (2s), high specificity |
| SWCNT-modified Electrode | Electrochemical detection of NADH | 0.01 - 0.1 mM | Low overpotential for NADH oxidation |
| rGO-Thionine Electrode | Amperometric detection of NADH | 0.010 - 0.400 mM | Wide linear range, high sensitivity |
| Paper-Strip Test | Colorimetric enzymatic reaction | 0.1 - 2.0 mmol/L | Rapid, semi-quantitative, easy to use |
| Capillary Electrophoresis | Electrophoretic separation | LOD: 0.43 µM | High sensitivity and resolution |
Integration into Advanced In Vitro Models (e.g., Organ-on-a-chip systems, 3D cell cultures, Spheroids, Organoids)
To bridge the gap between traditional 2D cell cultures and in vivo systems, advanced in vitro models are being employed to study the effects of compounds like this compound in a more physiologically relevant context.
Organ-on-a-chip (OoC) systems are microfluidic devices that mimic the architecture and function of human organs. mdpi.comnih.govmdpi.com These systems allow for the co-culture of different cell types in a 3D microenvironment with controlled fluid flow and mechanical cues, simulating the in vivo conditions of an organ. nih.govresearchgate.net The use of materials like natural or synthetic hydrogels helps to simulate the extracellular matrix. mdpi.com For instance, a liver-on-a-chip model could be used to study the hepatic metabolism of this compound, while a brain-on-a-chip could investigate its neuroprotective effects. The ability to connect multiple organ chips can also allow for the study of multi-organ interactions in response to the compound. nih.gov
3D cell cultures, spheroids, and organoids represent another leap forward from monolayer cultures. These models better recapitulate the cell-cell and cell-matrix interactions found in native tissues. frontiersin.org Spheroids are simple 3D aggregates of cells, while organoids are more complex structures that self-organize from stem cells to form organ-like tissues. Studying the effects of this compound in these models can provide more accurate insights into its influence on tissue development, function, and pathophysiology compared to 2D cultures. For example, intestinal organoids could be used to investigate the absorption and metabolism of orally administered this compound. frontiersin.org
While specific studies integrating this compound into these advanced in vitro models are still emerging, the potential for these technologies to provide a more nuanced understanding of the compound's biological activities is significant.
Nanotechnology and Encapsulation Strategies for Experimental Delivery and Targeted Research (e.g., liposomes, nanoparticles, micelles)
Nanotechnology offers promising strategies for the experimental delivery of this compound, enabling targeted research into its cellular and subcellular effects. Encapsulation within nanocarriers can improve stability, control release, and facilitate delivery to specific sites.
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. nih.govnih.gov Their biocompatibility and ability to fuse with cell membranes make them effective delivery vehicles. nih.gov For a water-soluble compound like this compound, it could be encapsulated within the aqueous core of a liposome (B1194612). The surface of the liposome can be modified with ligands to target specific cells or tissues.
Nanoparticles , with sizes typically ranging from 1 to 100 nm, can be formulated from a variety of materials, including biodegradable polymers. nih.govmdpi.com Polymeric nanoparticles can encapsulate therapeutic agents and release them in a controlled manner. researchgate.net For instance, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) nanoparticles have been prepared using techniques like miniemulsion/solvent evaporation. researchgate.net The size of these nanoparticles can be controlled by adjusting parameters such as polymer concentration and molar mass. researchgate.net Such nanoparticles could be engineered to deliver this compound to specific intracellular compartments.
Micelles are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, typically formed from amphiphilic copolymers. scilit.com While more suited for hydrophobic compounds, modified micellar systems could potentially be adapted for the delivery of this compound.
These nanotechnology-based delivery systems offer the potential to overcome experimental hurdles in studying this compound, such as poor membrane permeability or off-target effects, thereby enabling more precise investigations into its mechanisms of action.
| Nanocarrier | Description | Potential Application for this compound |
| Liposomes | Spherical lipid bilayer vesicles | Encapsulation in the aqueous core for targeted cellular delivery. |
| Nanoparticles | Solid colloidal particles (1-100 nm) | Controlled release and targeted delivery to specific tissues or organelles. |
| Micelles | Self-assembling amphiphilic structures | Potential for modified systems to enhance cellular uptake. |
Omics Technologies Integration (e.g., Metabolomics, Proteomics, Transcriptomics, Lipidomics) to Elucidate Systemic Effects
Omics technologies provide a global view of the molecular changes induced by a substance, offering a powerful approach to understanding the systemic effects of this compound.
Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. Untargeted metabolomics can reveal broad metabolic shifts in response to this compound, while targeted approaches can quantify specific pathways. mdpi.com As 3-hydroxybutanoate is itself a key metabolite, metabolomic studies are essential to understand its downstream effects on interconnected metabolic networks. nih.gov
Proteomics is the large-scale study of proteins, their structures, and their functions. By comparing the proteome of cells or tissues treated with this compound to controls, researchers can identify changes in protein expression and post-translational modifications. nih.govscienceopen.com This can reveal the cellular pathways and signaling networks modulated by the compound.
Transcriptomics analyzes the complete set of RNA transcripts in a sample, providing a snapshot of gene expression. nih.gov Transcriptomic analysis can identify genes whose expression is up- or down-regulated by this compound, offering insights into the genetic and epigenetic regulatory mechanisms it influences. nih.govnih.gov
Lipidomics is the systematic study of all lipids in a biological system. Given the role of 3-hydroxybutanoate in fatty acid metabolism, lipidomics is a particularly relevant tool. nih.govnih.gov It can be used to assess how this compound affects the composition and levels of various lipid species, which can have profound implications for cell membrane structure, signaling, and energy storage. nih.govnih.govplos.org
The integration of these omics approaches provides a multi-layered understanding of the biological impact of this compound, from gene expression to protein function and metabolic output. nih.gov
Radiometric and Isotopic Tracing Studies for Metabolic Flux Analysis and Carbon Source Tracking
Radiometric and isotopic tracing studies are powerful techniques for mapping the metabolic fate of compounds like 3-hydroxybutanoate and quantifying the flux through metabolic pathways.
By using isotopically labeled 3-hydroxybutanoate (e.g., with ¹³C), researchers can track the incorporation of its carbon atoms into other molecules. This allows for the direct visualization and quantification of its contribution to various metabolic processes. For example, studies have used stable-isotope-labeled 3-hydroxybutyrate coupled with imaging mass spectrometry to visualize its utilization in different regions of the brain and kidney. nih.gov
One such study revealed that in mice on a ketogenic diet, 3-hydroxybutyrate is a major carbon source for the tricarboxylic acid (TCA) cycle in the brain, with regional variations in its utilization. nih.gov The hippocampus, for instance, was found to use 3-hydroxybutyrate more avidly than the midbrain. nih.gov In the kidney, 3-hydroxybutyrate was shown to contribute to the TCA cycle in both the cortex and medulla. nih.gov
Metabolic flux analysis (MFA) is a computational method that uses isotopic labeling data to calculate the rates of metabolic reactions within a cell or organism. nih.govresearchgate.netrsc.org By applying MFA with labeled this compound, it is possible to obtain a quantitative understanding of how it is metabolized and how it influences the flux through central carbon metabolism and other pathways. nih.govyoutube.com For instance, MFA can be used to determine the extent to which 3-hydroxybutanoate serves as a precursor for amino acid synthesis or lipid production. nih.gov
These tracing techniques are invaluable for moving beyond static measurements of metabolite levels to a dynamic understanding of the metabolic roles of this compound.
Advanced Microscopy and Imaging Techniques for Subcellular Localization and Cellular Response Monitoring
Advanced microscopy and imaging techniques are essential for visualizing the subcellular localization of this compound and monitoring the dynamic cellular responses it elicits.
While direct imaging of a small molecule like 3-hydroxybutanoate is challenging, its effects on cellular structures and processes can be observed with high resolution. Fluorescence microscopy , including confocal microscopy , allows for the 3D visualization of specific cellular components that are fluorescently labeled. scitechnol.comhalolabs.com For example, researchers could use fluorescent probes to monitor changes in mitochondrial membrane potential or the production of reactive oxygen species in response to this compound.
Super-resolution microscopy techniques, such as STED, PALM, and STORM, can overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. scitechnol.comhalolabs.com This could be applied to study the effects of this compound on the organization of protein complexes or the fine structure of organelles.
Multiphoton microscopy is well-suited for imaging deeper into tissues, which would be advantageous for studying the effects of this compound in 3D cell cultures, organoids, or even in vivo. scitechnol.comnih.gov
Label-free imaging techniques, such as bright-field microscopy combined with machine learning , can detect subtle morphological changes in cells upon treatment with a compound. nih.gov This approach could be used for high-throughput screening of the cellular responses to this compound.
These advanced imaging modalities provide powerful tools to investigate the spatiotemporal dynamics of cellular processes affected by this compound, offering a window into its mechanisms of action at the subcellular level.
Future Directions and Unexplored Research Avenues for Magnesium 3 Hydroxybutanoate
Investigation of Stereoisomer-Specific Biological Activities ((R)- vs. (S)-3-hydroxybutanoate Magnesium)
3-hydroxybutanoate is a chiral molecule existing as two enantiomers: (R)-3-hydroxybutanoate and (S)-3-hydroxybutanoate. Endogenously, mammals primarily produce and metabolize the (R)-isomer. However, the biological activities of the (S)-isomer are becoming a subject of increasing interest. Future research should systematically investigate the distinct biological effects of magnesium salts of both (R)- and (S)-3-hydroxybutanoate.
Preliminary studies on the stereoisomers of 3-hydroxybutanoate have revealed differences in their metabolic fates and signaling properties. For instance, while (R)-3-hydroxybutanoate is efficiently utilized as an energy source, the (S)-isomer is not readily metabolized and may have unique signaling functions. A key area of investigation will be to determine if the magnesium cation influences the biological activity of either stereoisomer.
| Stereoisomer | Primary Metabolic Fate | Known Biological Activities | Unexplored Potential with Magnesium |
| (R)-3-hydroxybutanoate | Efficiently oxidized for energy production in extrahepatic tissues. | Serves as a primary alternative fuel for the brain and muscles during periods of low glucose availability. Acts as a signaling molecule, inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors. | Investigation into whether magnesium enhances its uptake and utilization in tissues, or modulates its signaling efficacy. |
| (S)-3-hydroxybutanoate | Not a primary product of mammalian metabolism and is metabolized more slowly. | May have distinct signaling properties, potentially related to protection against oxidative stress and appetite regulation. | Exploration of whether the magnesium salt of the (S)-isomer has unique therapeutic properties, potentially in neuroprotection or metabolic regulation, independent of energy provision. |
Elucidation of Novel Binding Partners and Molecular Targets Beyond Known Receptors
The known signaling functions of 3-hydroxybutanoate are mediated, in part, by its interaction with specific G-protein coupled receptors, such as HCAR2 (GPR109A) and FFAR3 (GPR41). However, the full spectrum of its molecular targets is likely much broader. A crucial future direction is the identification of novel binding partners and molecular targets for Magnesium 3-hydroxybutanoate.
This research should employ advanced techniques such as affinity purification-mass spectrometry, and computational modeling to screen for proteins that interact with 3-hydroxybutanoate. Furthermore, it is important to investigate whether the presence of the magnesium ion alters the binding affinity or specificity of 3-hydroxybutanoate for its known or novel targets. Magnesium itself is a critical cofactor for numerous enzymes, and its interaction with 3-hydroxybutanoate could modulate enzymatic activity in unforeseen ways.
Cross-talk with Gut Microbiome and Metabolic Endpoints (pre-clinical studies)
Research in animal models is needed to determine how oral administration of this compound alters the gut microbial landscape. biorxiv.org Key questions include its impact on microbial diversity, the proliferation of specific bacterial phyla, and the production of microbial-derived metabolites such as short-chain fatty acids. Furthermore, it is important to investigate whether the magnesium component itself has a distinct effect on the gut microbiome, potentially synergizing with the effects of 3-hydroxybutanoate. frontiersin.orgmdpi.com
| Research Area | Key Questions | Potential Preclinical Models |
| Impact on Microbiome Composition | Does this compound alter the relative abundance of key bacterial phyla like Firmicutes and Bacteroidetes? Does it promote the growth of beneficial bacteria? | Germ-free mice colonized with specific microbial communities; conventional mouse models of metabolic disease. |
| Modulation of Microbial Metabolites | How does this compound affect the production of short-chain fatty acids (e.g., butyrate, propionate, acetate) by the gut microbiota? | In vitro fermentation models using fecal samples; analysis of cecal and fecal contents from animal studies. |
| Influence on Host Metabolic Endpoints | Can alterations in the gut microbiome induced by this compound translate to improved metabolic outcomes, such as enhanced insulin (B600854) sensitivity or reduced inflammation? | Animal models of obesity, type 2 diabetes, and inflammatory bowel disease. |
Potential Synergistic Effects with Other Bioactive Compounds in Experimental Settings (in vitro/pre-clinical)
The biological effects of this compound are unlikely to occur in isolation. In a physiological or nutritional context, it will interact with a multitude of other bioactive compounds. A promising avenue of research is the exploration of potential synergistic effects between this compound and other molecules in in vitro and preclinical settings.
For example, combining this compound with other metabolic modulators, such as medium-chain triglycerides (MCTs) or specific amino acids, could lead to enhanced or prolonged ketosis. Additionally, its combination with anti-inflammatory compounds or antioxidants could potentiate its beneficial effects on cellular health. The role of magnesium as a cofactor for many enzymes suggests a high potential for synergistic interactions. caringsunshine.com
Role in Inter-Organ Communication and Systemic Homeostasis Regulation (pre-clinical models)
3-hydroxybutanoate is a key player in inter-organ communication, acting as a signaling molecule that coordinates metabolic responses between the liver, brain, adipose tissue, and muscle. Future preclinical research should aim to delineate the specific role of this compound in regulating this complex communication network and maintaining systemic homeostasis.
This will involve tracing the metabolic fate of orally administered this compound and measuring its effects on gene expression and signaling pathways in various organs. Advanced techniques, such as stable isotope tracing and tissue-specific knockout models, will be invaluable in these investigations. Understanding how this compound influences the crosstalk between organs will provide a more holistic view of its physiological effects. researchgate.net
Methodological Challenges and Opportunities in this compound Research
Advancing our understanding of this compound will require overcoming several methodological challenges and capitalizing on emerging opportunities. A key challenge is the accurate measurement of the different stereoisomers of 3-hydroxybutanoate in biological samples. The development of more sensitive and specific analytical methods is crucial.
Furthermore, there is a need for standardized protocols for preclinical and clinical studies to ensure comparability of results. This includes defining the optimal timing and frequency of administration, as well as the most relevant biomarkers to measure. The development of novel biosensors for continuous monitoring of 3-hydroxybutanoate levels in real-time presents an exciting opportunity for future research.
Conceptual Frameworks for Integrating this compound Research with Broader Nutritional and Metabolic Theories
The growing body of research on 3-hydroxybutanoate necessitates the development of new conceptual frameworks to integrate these findings into broader nutritional and metabolic theories. Traditionally viewed as a simple energy source, 3-hydroxybutanoate is now understood to be a key signaling molecule that influences a wide range of cellular processes.
Future theoretical work should aim to position this compound within the context of metabolic flexibility, cellular stress resistance, and the interplay between diet, the microbiome, and host physiology. This will involve building models that can predict the systemic effects of this compound administration under different physiological conditions and in various populations. Such frameworks will be essential for translating basic research findings into effective nutritional and therapeutic strategies.
Q & A
Q. What are the standard methods for synthesizing magnesium 3-hydroxybutanoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via neutralization of 3-hydroxybutanoic acid with magnesium hydroxide or oxide. Key factors include pH control (optimally ~7–8), temperature (40–60°C), and stoichiometric ratios to avoid side reactions like esterification . Characterization via FTIR (to confirm carboxylate and hydroxyl groups) and elemental analysis (for Mg²⁺ content) is critical. Contradictions in reported yields (e.g., 70–95%) often stem from differences in reaction time, solvent purity, or magnesium source .
Q. How can researchers confirm the enantiomeric purity of magnesium (R)-3-hydroxybutanoate?
Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) or polarimetric analysis (specific optical rotation [α]ᴅ²⁵ ≈ -10° to -15°) are standard. Cross-validation with NMR using chiral shift reagents (e.g., Eu(hfc)₃) resolves ambiguities in stereochemical assignments .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
LC-MS/MS with deuterated internal standards (e.g., this compound-d₄) ensures precision. For non-polar extracts, derivatization with BSTFA enhances volatility for GC-MS analysis. Method validation should address matrix effects (e.g., ion suppression in plasma) .
Advanced Research Questions
Q. How does this compound’s stability vary under physiological conditions, and what strategies mitigate degradation?
Stability studies in simulated gastric fluid (pH 1.2) show rapid hydrolysis to 3-hydroxybutanoic acid and Mg²⁺ within 2 hours. Encapsulation in enteric-coated nanoparticles (e.g., Eudragit® L100) or co-crystallization with cyclodextrins improves bioavailability by delaying release until intestinal absorption .
Q. What experimental designs address contradictions in reported thermodynamic properties (e.g., melting point variations)?
Discrepancies in melting points (49–50°C vs. 53°C in older studies) may arise from hydration state or impurities. Differential scanning calorimetry (DSC) under inert gas (N₂) and controlled humidity clarifies polymorphic behavior. Synchrotron XRD further resolves crystal structure anomalies .
Q. How does this compound interact with mitochondrial enzymes, and what assays validate its role in ketosis?
In vitro assays with isolated mitochondria (e.g., from liver tissue) monitor NADH/NAD⁺ ratios via spectrophotometry. This compound acts as a substrate for 3-hydroxybutyrate dehydrogenase (HBDH), with activity measured at 340 nm (NADH formation). Competitive inhibition studies using acetoacetate confirm specificity .
Q. What methodologies resolve spectral overlaps in NMR analysis of this compound complexes?
For ¹H NMR (500 MHz, D₂O), signal broadening due to Mg²⁺ paramagnetism is minimized by chelation with EDTA. 2D COSY and HSQC experiments assign overlapping proton signals (e.g., δ 1.2–1.4 ppm for methyl groups) .
Q. How can researchers model the pharmacokinetics of this compound in vivo?
Compartmental modeling (e.g., two-compartment open model) with data from isotope-labeled tracers (¹³C or ²H) tracks absorption/distribution. Urinary excretion profiles and mass balance studies (72-hour collection) quantify bioavailability and renal clearance .
Methodological Guidance for Data Interpretation
Q. How should researchers reconcile conflicting solubility data in aqueous vs. non-polar solvents?
Solubility discrepancies (e.g., 1.126 g/mL in water vs. 0.89 g/mL in ethanol) reflect solvent polarity and hydration effects. Hansen solubility parameters (δD, δP, δH) predict compatibility. Validation via shake-flask method at 25°C (±0.1°C) under controlled agitation is advised .
Q. What statistical approaches are appropriate for comparing catalytic efficiency of this compound in enzymatic vs. chemical synthesis?
Michaelis-Menten kinetics (V_max/K_M) for enzymatic routes and turnover frequency (TOF) for chemical catalysis should be compared using ANOVA with post-hoc Tukey tests. Outliers due to substrate inhibition (e.g., at >10 mM) require exclusion via Grubbs’ test .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
